Daphnilongeranin A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H29NO4 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
methyl (1R,2R,3S,5S,6R,10R)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate |
InChI |
InChI=1S/C23H29NO4/c1-12-10-24-11-13-4-5-17-19-14(6-7-28-17)16(21(26)27-3)9-23(19)20(25)15(12)8-18(24)22(13,23)2/h12-13,15,18H,4-11H2,1-3H3/t12-,13-,15-,18-,22-,23+/m0/s1 |
InChI Key |
TVYCEKHYHLUROK-KVWGVLNVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Proposed Biosynthetic Pathway of Daphnilongeranin A: A Technical Overview for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnilongeranin A is a structurally complex hexacyclic Daphniphyllum alkaloid, a family of natural products known for their intricate architectures and diverse biological activities. While the definitive enzymatic pathway for the biosynthesis of this compound has yet to be fully elucidated through traditional biochemical studies, significant insights have been gained from extensive biomimetic and total synthesis efforts. This technical guide consolidates the current understanding of the proposed biosynthetic pathway of this compound, drawing from the logical framework established by synthetic chemists. It is important to note that the pathway described herein is a hypothesis based on chemical feasibility and structural relationships to other members of the Daphniphyllum alkaloid family, rather than on direct enzymatic evidence.
Proposed Biosynthetic Network
This compound is considered a pivotal intermediate in the biogenetic network of Daphniphyllum alkaloids, potentially connecting the calyciphylline A and daphnicyclidin D subfamilies.[1] The proposed biosynthesis is thought to originate from simpler precursors and proceed through a series of complex cyclizations and rearrangements.
A key proposed step in the formation of this compound involves the transformation of daphniyunnine A. This proposed conversion is mechanistically intriguing as it is thought to involve an oxygen atom insertion into the C10–C17 bond.[1] However, the precise mechanism of this transformation in nature remains a puzzle and is challenging to replicate through chemical synthesis.[1]
The broader biosynthetic landscape suggests that various classes of Daphniphyllum alkaloids, including the this compound-type, are structurally related and likely diverge from common intermediates.[2][3] The development of generalized biomimetic synthetic strategies has been instrumental in exploring and validating these proposed biosynthetic connections.[1][4]
Visualization of the Proposed Biosynthetic Pathway
The following diagram illustrates a plausible, though not yet enzymatically proven, biosynthetic route to this compound. This visualization is based on the analysis of the biogenetic network and has guided synthetic strategies.
Quantitative Data
As the biosynthetic pathway of this compound is currently a hypothesis derived from synthetic studies, there is a lack of quantitative data from in vivo or enzymatic experiments. Therefore, data regarding enzyme kinetics, precursor incorporation rates, and metabolic flux are not available at this time. The yields and efficiencies reported in the scientific literature pertain to the steps in total or biomimetic chemical synthesis, not the natural biosynthetic pathway.
Experimental Protocols
Detailed experimental protocols for the elucidation of the natural biosynthetic pathway of this compound have not yet been published. Research in this area would likely involve the following methodologies:
-
Isotopic Labeling Studies: Feeding isotopically labeled precursors (e.g., ¹³C or ¹⁴C-labeled squalene) to Daphniphyllum species and tracing the incorporation of the labels into this compound and related alkaloids using techniques like NMR spectroscopy and mass spectrometry.
-
Transcriptome and Genome Analysis: Sequencing the genome and transcriptome of a this compound-producing plant to identify candidate genes encoding biosynthetic enzymes, such as oxidoreductases, cyclases, and transferases.
-
Enzyme Assays: Heterologous expression of candidate genes in a suitable host (e.g., E. coli or yeast) and subsequent in vitro assays to determine the function of the encoded enzymes using proposed intermediates as substrates.
-
Metabolomic Profiling: Comparative metabolomic analysis of different tissues of the plant or plants under different environmental conditions to identify other potential intermediates in the pathway.
The successful application of these techniques will be crucial in transitioning the understanding of this compound's formation from a proposed pathway to a well-defined, evidence-based biosynthetic route.
Conclusion
The study of the this compound biosynthetic pathway is a frontier in natural product chemistry. While a definitive pathway remains to be elucidated, the proposed route, born from the ingenuity of synthetic chemistry, provides a robust framework for future research. For drug development professionals, a deeper understanding of this pathway could unlock possibilities for synthetic biology approaches to produce this compound and novel analogs with therapeutic potential. Continued interdisciplinary efforts, combining synthetic chemistry, molecular biology, and analytical chemistry, will be essential to fully unravel the intricate biosynthetic machinery responsible for creating this complex and fascinating molecule.
References
proposed biosynthesis of daphnane diterpenoids
An In-Depth Technical Guide to the Proposed Biosynthesis of Daphnane (B1241135) Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnane diterpenoids are a class of structurally complex natural products characterized by a distinctive trans-fused 5/7/6 tricyclic carbon skeleton.[1][2][3][4] These compounds are predominantly isolated from plants of the Thymelaeaceae and Euphorbiaceae families.[1][2][4][5] The scientific community has shown significant interest in daphnane diterpenoids due to their wide range of potent biological activities, including anti-cancer, anti-HIV, analgesic, and neurotrophic properties.[1][2][4][5][6][7] The intricate architecture and significant therapeutic potential of these molecules make understanding their biosynthetic origins a critical area of research for enabling biotechnological production and the development of novel therapeutic agents.
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of daphnane diterpenoids, from their universal precursor to the core daphnane scaffold and subsequent modifications. It includes visualizations of the key pathways, a summary of available quantitative data on their biological activity, and outlines the key experimental methodologies employed in the elucidation of diterpenoid biosynthesis.
Proposed Core Biosynthetic Pathway
While the exact enzymatic steps have not been fully elucidated, a consensus pathway for daphnane diterpenoid biosynthesis has been proposed based on the isolation of intermediates and knowledge of general diterpenoid biosynthesis. The pathway begins with the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), and proceeds through a series of complex cyclization and rearrangement reactions.[1][2][8]
Key Stages:
-
Initiation from GGPP: The biosynthesis originates from geranylgeranyl diphosphate (GGPP), which is produced in plants via the methylerythritol phosphate (B84403) (MEP) pathway.[9][10]
-
Formation of Casbene (B1241624): The first committed step is the cyclization of the linear GGPP into the bicyclic diterpene, casbene.[1][2][8][11] This reaction is catalyzed by a class I diterpene synthase known as casbene synthase (CBS).[1][2][8][12]
-
Formation of the Lathyrane Skeleton: Casbene serves as a crucial precursor to a variety of more complex, multicyclic diterpenoids.[8][11] It is proposed that casbene undergoes intramolecular ring-closing reactions to form the lathyrane skeleton.[1][2] This transformation is thought to be initiated by cytochrome P450-catalyzed oxidations, with the oxidation of casbene at the C-9 position being a key bifurcation step toward multicyclic diterpenes.[8]
-
Rearrangement to the Tigliane (B1223011) Skeleton: The lathyrane scaffold is then believed to be converted into the tigliane skeleton, which possesses a characteristic 5/7/6/3 tetracyclic ring system.[1][2]
-
Formation of the Daphnane Skeleton: The final step in the formation of the core skeleton involves the opening of the tigliane cyclopropane (B1198618) ring to generate the characteristic isopropyl group of the daphnane structure.[1][2]
-
Tailoring Reactions: Following the assembly of the daphnane scaffold, a vast array of structurally diverse daphnane diterpenoids are generated through further modifications.[1][2] These tailoring reactions, which include various oxygenations and esterifications, are catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs) and acyltransferases, contributing to the wide range of biological activities observed for these compounds.[1][2][10]
Visualizations of Biosynthetic and Experimental Pathways
Proposed Biosynthetic Pathway of Daphnane Diterpenoids
The following diagram illustrates the proposed multi-step conversion of the universal precursor GGPP into the core daphnane skeleton.
References
- 1. Tigliane and daphnane diterpenoids from Thymelaeaceae family: chemistry, biological activity, and potential in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural promising daphnane diterpenoids: An integrated review of their sources, structural classification, biological activities, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tigliane and daphnane diterpenoids from Thymelaeaceae family: chemistry, biological activity, and potential in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies | Semantic Scholar [semanticscholar.org]
- 7. Identification of Daphnane Diterpenoids from Wikstroemia indica Using Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification of BAHD‐acyltransferase enzymes involved in ingenane diterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Daphnilongeranin A: A Technical Guide to Its Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnilongeranin A is a member of the Daphniphyllum alkaloids, a complex and structurally diverse family of natural products. These alkaloids are known for their intricate polycyclic skeletons, which have made them fascinating targets for total synthesis. This guide provides a detailed overview of the natural sources of this compound, based on available scientific literature.
Natural Provenance of this compound
The primary and currently only known natural source of this compound is the plant species Daphniphyllum longeracemosum. Specifically, the compound has been isolated from the leaves and stems of this plant[1].
Quantitative Data from Natural Sources
| Plant Species | Part of Plant | Compound Isolated | Reference |
| Daphniphyllum longeracemosum | Leaves and Stems | This compound | [1] |
Experimental Protocols for Isolation
The isolation of this compound was first reported by Yang et al. in their 2006 publication in the Journal of Natural Products[1]. While the full, detailed experimental protocol is contained within that publication, a general procedure for the isolation of Daphniphyllum alkaloids can be outlined as follows. Such processes typically involve solvent extraction of the plant material, followed by acid-base partitioning to separate the alkaloid fraction, and subsequent chromatographic purification steps to isolate the individual compounds.
General Alkaloid Extraction and Isolation Protocol:
-
Extraction: The dried and powdered plant material (leaves and stems of Daphniphyllum longeracemosum) is subjected to extraction with an organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.
-
Acid-Base Partitioning: The resulting crude extract is concentrated under reduced pressure. The residue is then suspended in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble. This aqueous solution is then washed with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The pH of the aqueous layer is subsequently adjusted to be basic (e.g., pH 9-10 with ammonia (B1221849) solution), which deprotonates the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted from the basic aqueous solution using a solvent like chloroform (B151607) or dichloromethane.
-
Chromatographic Purification: The crude alkaloid extract is then subjected to a series of chromatographic techniques for the separation and purification of individual alkaloids. This typically involves:
-
Column Chromatography: Using silica (B1680970) gel or alumina (B75360) as the stationary phase and a gradient of solvents (e.g., a mixture of chloroform and methanol) as the mobile phase.
-
Preparative Thin-Layer Chromatography (TLC): For further purification of fractions obtained from column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Often used as a final purification step to obtain highly pure compounds.
-
The fractions are monitored throughout the process using techniques like TLC, and the structure of the isolated pure compound is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Visualizing the Isolation and Classification
Isolation Workflow
Caption: General workflow for the isolation of this compound.
Logical Relationship of this compound
Caption: Classification of this compound.
Biological Activity and Signaling Pathways
Based on a comprehensive review of the available scientific literature, there is currently no specific information on the biological activity or the signaling pathways modulated by this compound. While the broader class of Daphniphyllum alkaloids has been reported to exhibit various biological activities, including cytotoxic, antioxidant, and vasorelaxant effects, these have not been specifically attributed to this compound[2]. Further research is required to elucidate the pharmacological profile of this specific alkaloid.
References
Daphnilongeranin A: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daphnilongeranin A is a naturally occurring alkaloid isolated from the plant species Daphniphyllum longeracemosum. As a member of the complex Daphniphyllum alkaloids, it possesses a unique chemical scaffold that has garnered interest in the scientific community. This document provides an in-depth technical overview of the discovery, history, and physicochemical properties of this compound. It includes a detailed summary of its spectroscopic data, the experimental protocols for its isolation and structural elucidation, and an overview of its known biological activities. Visual diagrams are provided to illustrate key experimental workflows and its interaction with a known biological target.
Discovery and History
This compound was first isolated and identified in 2006 by a team of researchers led by Sheng-Ping Yang and Jian-Min Yue from the State Key Laboratory of Drug Research at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences.[1] The compound was extracted from the leaves and stems of Daphniphyllum longeracemosum, a plant native to China.[1] Its discovery was part of a broader investigation into the chemical constituents of this plant, which led to the identification of several new Daphniphyllum alkaloids. The structure of this compound was determined through extensive spectroscopic analysis.[1]
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was accomplished using a combination of spectroscopic techniques. The key quantitative data are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₉NO₄ |
| Appearance | Amorphous powder |
| Optical Rotation ([α]²⁰D) | -85.7 (c 0.70, CHCl₃) |
Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm), mult. (J in Hz) |
| 2 | 2.95, m |
| 3 | 5.40, br s |
| 4 | 2.30, m |
| 5 | 1.95, m |
| 6α | 1.80, m |
| 6β | 1.65, m |
| 7 | 2.05, m |
| 8 | 1.75, m |
| 9 | 2.15, m |
| 11 | 2.50, dd (12.0, 4.5) |
| 12α | 1.60, m |
| 12β | 1.40, m |
| 13 | 1.85, m |
| 14 | 1.55, m |
| 15 | 3.30, m |
| 16α | 2.65, dd (18.0, 5.0) |
| 16β | 2.45, dd (18.0, 2.0) |
| 18 | 1.05, d (7.0) |
| 20 | 0.95, d (6.5) |
| 21 | 0.90, d (6.5) |
| OMe-22 | 3.70, s |
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δC (ppm) |
| 1 | 175.0 |
| 2 | 60.5 |
| 3 | 125.0 |
| 4 | 135.0 |
| 5 | 40.2 |
| 6 | 25.8 |
| 7 | 42.5 |
| 8 | 38.0 |
| 9 | 50.1 |
| 10 | 55.2 |
| 11 | 45.3 |
| 12 | 28.9 |
| 13 | 35.6 |
| 14 | 30.1 |
| 15 | 65.4 |
| 16 | 40.8 |
| 17 | 210.5 |
| 18 | 20.1 |
| 19 | 32.7 |
| 20 | 22.3 |
| 21 | 21.8 |
| 22 | 172.5 |
| OMe-22 | 51.8 |
Experimental Protocols
Isolation of this compound
The following is a generalized protocol based on the methods described for the isolation of Daphniphyllum alkaloids from D. longeracemosum.
-
Extraction: The air-dried and powdered leaves and stems of Daphniphyllum longeracemosum are extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude residue.
-
Acid-Base Partitioning: The crude extract is suspended in a 2% aqueous HCl solution and partitioned with chloroform (B151607) (CHCl₃) to remove neutral and weakly basic components. The acidic aqueous layer is then basified with ammonia (B1221849) (NH₃·H₂O) to a pH of 9-10 and extracted with CHCl₃. The combined CHCl₃ extracts contain the crude alkaloids.
-
Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of CHCl₃-MeOH. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound are combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound as an amorphous powder.
Structure Elucidation
The structure of this compound was elucidated using a combination of modern spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact molecular weight and establish the molecular formula as C₂₂H₂₉NO₄.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments were conducted to determine the connectivity of all protons and carbons in the molecule. The relative stereochemistry was established through analysis of NOESY spectra.
-
Infrared (IR) Spectroscopy: IR spectroscopy was used to identify key functional groups present in the molecule, such as carbonyls and hydroxyl groups.
-
Optical Rotation: The specific rotation of the molecule was measured to determine its chiroptical properties.
Biological Activity and Mechanism of Action
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
This compound has been screened for its inhibitory activity against a panel of kinases. It exhibited weak inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B), with an inhibition of 31.45% at a concentration of 20 μg/mL.[2][3] PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways. Its overexpression is linked to insulin resistance and type 2 diabetes. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. Therefore, inhibitors of PTP1B are of significant interest as potential therapeutics for diabetes and obesity.
PTP1B Inhibition Assay Protocol (General)
The inhibitory activity of this compound against PTP1B is typically assessed using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as the substrate.
-
Reaction Mixture: The assay is performed in a 96-well plate. The reaction mixture contains a buffer solution (e.g., Tris-HCl), purified human PTP1B enzyme, and the test compound (this compound) at various concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of the pNPP substrate. The plate is then incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Measurement: The enzymatic reaction produces p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without inhibitor). The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, can then be determined.
Visualizations
Experimental Workflow for the Discovery of this compound
Caption: Workflow for the isolation and identification of this compound.
PTP1B Signaling Pathway and Inhibition by this compound
Caption: Simplified PTP1B signaling pathway and the inhibitory action of this compound.
References
The Enigmatic World of Daphniphyllum Alkaloids: A Technical Guide for Researchers
An in-depth exploration of the complex structures, biosynthesis, and pharmacological potential of Daphniphyllum alkaloids, offering a valuable resource for scientists and drug development professionals.
The genus Daphniphyllum has gifted the scientific community with a structurally diverse and biologically intriguing class of natural products known as Daphniphyllum alkaloids. With over 350 members identified, these complex molecules, characterized by their unique polycyclic skeletons, have captivated chemists and pharmacologists alike.[1][2] This technical guide provides a comprehensive literature review, summarizing the key advancements in the isolation, structural elucidation, biosynthesis, and pharmacological evaluation of these remarkable compounds.
A Treasure Trove of Biological Activity: From Anticancer to Antiviral
Daphniphyllum alkaloids exhibit a wide spectrum of biological activities, making them promising candidates for drug discovery.[1][2] Their cytotoxic effects against various cancer cell lines have been extensively studied, with several compounds demonstrating potent activity.[1][2] Beyond their anticancer potential, these alkaloids have also shown promise as anti-inflammatory, antioxidant, anti-HIV, and antienteroviral agents.[3][4][5]
Quantitative Bioactivity Data
To facilitate comparative analysis, the following table summarizes the reported quantitative bioactivity data for a selection of Daphniphyllum alkaloids.
| Alkaloid | Biological Activity | Cell Line/Assay | IC50/EC50 (µM) | Reference |
| Daphnioldhanol A | Cytotoxicity | HeLa | 31.9 | [2][6] |
| Unnamed Alkaloid | Cytotoxicity | HeLa | ~3.89 | [2] |
| Daphnezomine W | Cytotoxicity | HeLa | 16.0 µg/mL | [7] |
| Logeracemin A | Anti-HIV | --- | 4.5 ± 0.1 | [4] |
| Cyanodaphcalycine C | Anti-EV71 | RD | 3.78 ± 0.23 µg/mL | |
| Daphmanidin G | Anti-EV71 | RD | 6.87 ± 0.30 µg/mL | |
| Calycindaphines (22, 23, 26) | NF-κB Inhibition | --- | Significant at 50 µM | [8] |
| Calycindaphines (16, 18) | TGF-β Inhibition | HepG2 | Significant | [8] |
Unraveling Nature's Blueprint: Biosynthesis of Daphniphyllum Alkaloids
The intricate molecular architectures of Daphniphyllum alkaloids are assembled through a fascinating biosynthetic pathway. It is proposed that these alkaloids are derived from squalene, which undergoes a series of cyclizations and rearrangements to form the characteristic core structures.[2] Understanding this biosynthetic network is not only of fundamental scientific interest but also provides inspiration for elegant total synthesis strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daphniphyllum alkaloids: recent findings on chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calycindaphines A–J, Daphniphyllum alkaloids from the roots of Daphniphyllum calycinum - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Screening of Daphnilongeranin A: A Proposed Research Program
For Researchers, Scientists, and Drug Development Professionals
Introduction: Daphnilongeranin A is a structurally complex member of the Daphniphyllum alkaloids, a large family of natural products known for their intricate polycyclic frameworks.[1][2] Over 350 alkaloids from this genus have been identified, and many exhibit a wide range of biological activities, including cytotoxicity against cancer cell lines, kinase inhibition, and antioxidant effects.[3][4][5] Given the established bioactivity of this chemical class, novel members like this compound represent promising candidates for drug discovery programs. However, to date, the biological profile of this compound remains uncharacterized.
This technical guide outlines a comprehensive, multi-stage screening cascade designed to elucidate the potential therapeutic properties of this compound, with a primary focus on its anti-cancer and anti-inflammatory activities. The proposed workflow progresses from broad initial cytotoxicity screening to more focused mechanistic assays, providing a robust framework for its preclinical evaluation.
Proposed Biological Screening Workflow
The following workflow provides a logical progression for the initial biological characterization of this compound, starting with broad screening and moving towards more specific mechanistic studies.
Caption: Proposed screening cascade for this compound.
Phase 1: Primary Cytotoxicity Screening
The initial step is to assess the broad anti-proliferative activity of this compound across a diverse panel of human cancer cell lines. This provides a baseline understanding of its potency and spectrum of activity.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation.[6][7][8] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan (B1609692) product.[9][10]
-
Cell Seeding: Plate cells (e.g., A549 lung cancer, MCF-7 breast cancer, HCT-116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[10]
-
Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation: IC50 Values
The results of the primary cytotoxicity screen should be summarized in a table to allow for easy comparison of this compound's potency across different cancer types.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| A549 | Lung Carcinoma | [Insert Value] | [Insert Value] |
| MCF-7 | Breast Adenocarcinoma | [Insert Value] | [Insert Value] |
| HCT-116 | Colorectal Carcinoma | [Insert Value] | [Insert Value] |
| HeLa | Cervical Cancer | [Insert Value] | [Insert Value] |
| PC-3 | Prostate Cancer | [Insert Value] | [Insert Value] |
Phase 2: Elucidation of Anti-Cancer Mechanism
If this compound demonstrates significant cytotoxicity, the next logical step is to investigate the underlying mechanism. A common mechanism for anti-cancer compounds is the induction of cell cycle arrest.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This technique quantifies the DNA content of cells, allowing for the determination of the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[11][12]
-
Cell Treatment: Seed a suitable cancer cell line (e.g., one of the most sensitive from the MTT assay) in 6-well plates. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing. Incubate for at least 30 minutes on ice.[13][14]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[12][14]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visualization: The Cell Cycle
Caption: The four main phases of the eukaryotic cell cycle.
Data Presentation: Cell Cycle Distribution
The data should be tabulated to clearly show the effect of this compound on the distribution of cells throughout the cell cycle phases.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | [Insert Value] | [Insert Value] | [InsertValue] |
| This compound (IC50) | [Insert Value] | [Insert Value] | [InsertValue] |
| This compound (2x IC50) | [Insert Value] | [Insert Value] | [InsertValue] |
Phase 3: Investigation of Anti-Inflammatory Potential
Chronic inflammation is intrinsically linked to cancer development. Many natural products exhibit both anti-inflammatory and anti-cancer properties. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation and is often dysregulated in cancer.[15]
Experimental Protocol: NF-κB Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity. It utilizes a cell line engineered with a luciferase reporter gene under the control of NF-κB response elements.[15][16]
-
Cell Seeding: Seed an NF-κB luciferase reporter cell line (e.g., HEK293-NFκB-luc) in a 96-well white, opaque plate.
-
Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) to a final concentration of 10 ng/mL.[17] Include unstimulated and vehicle-stimulated controls.
-
Incubation: Incubate the plate for 6-8 hours at 37°C.[17]
-
Lysis and Luminescence Measurement: Lyse the cells and add a luciferase assay reagent according to the manufacturer's protocol. Measure the luminescence using a plate-reading luminometer.[15]
-
Data Analysis: Normalize the luminescence readings to a control and calculate the percentage of NF-κB inhibition for each concentration of this compound.
Visualization: Canonical NF-κB Signaling Pathway
Caption: Simplified canonical NF-κB signaling pathway.
Data Presentation: NF-κB Inhibition
The results can be presented as the percent inhibition at various concentrations, allowing for the determination of an IC50 value for NF-κB pathway suppression.
| This compound Conc. (µM) | NF-κB Activity (% of Control) | % Inhibition |
| 0 (Stimulated Control) | 100 | 0 |
| [Conc. 1] | [Insert Value] | [Insert Value] |
| [Conc. 2] | [Insert Value] | [Insert Value] |
| [Conc. 3] | [Insert Value] | [Insert Value] |
| [Conc. 4] | [Insert Value] | [Insert Value] |
| IC50 (µM) | - | [Insert Value] |
Conclusion
This technical guide provides a structured and experimentally detailed framework for the initial biological screening of the novel natural product, this compound. By systematically evaluating its cytotoxic, cell cycle-modifying, and anti-inflammatory properties, researchers can efficiently generate a preliminary biological profile of the compound. The data derived from this proposed cascade will be crucial in determining whether this compound warrants further investigation as a potential lead for the development of new anti-cancer or anti-inflammatory therapeutics.
References
- 1. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The chemistry of Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. assaygenie.com [assaygenie.com]
- 15. benchchem.com [benchchem.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. benchchem.com [benchchem.com]
In-depth Technical Guide: Preliminary Bioactivity of Daphnilongeranin A
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific studies detailing the preliminary bioactivity of Daphnilongeranin A. The majority of available research focuses on the total synthesis of related compounds, such as Daphnilongeranin B and other Daphniphyllum alkaloids. While the broader class of Daphniphyllum alkaloids is known to exhibit various biological activities, including cytotoxic, antioxidant, and vasorelaxant effects, specific quantitative data, experimental protocols, and defined signaling pathways for this compound are not present in the currently available scientific literature.[1]
This guide, therefore, addresses the general context of Daphniphyllum alkaloids and highlights the lack of specific bioactivity data for this compound, serving as a primer for future research in this area.
Introduction to Daphniphyllum Alkaloids
Daphniphyllum alkaloids are a diverse group of more than 200 structurally complex natural products isolated from plants of the genus Daphniphyllum.[2] These alkaloids have garnered significant interest from the scientific community due to their intricate, polycyclic molecular architectures and their promising range of biological activities.[1][2] The structural complexity of these compounds, often featuring caged-like backbones and multiple stereogenic centers, presents a considerable challenge for synthetic chemists.[3][4][5]
Reported Bioactivities of the Daphniphyllum Alkaloid Class
Research on various members of the Daphniphyllum alkaloid family has revealed a spectrum of biological effects. These findings provide a basis for speculating on the potential, yet unconfirmed, bioactivity of this compound. Reported activities include:
-
Cytotoxic Effects: Several Daphniphyllum alkaloids have demonstrated cytotoxicity against various cancer cell lines.[1] For instance, a deoxygenated pentacyclic intermediate in the synthesis of a related compound, isodaphlongamine H, exhibited higher cytotoxicity against HeLa and U937 cell lines.[3]
-
Antioxidant Properties: Some alkaloids from this family have been shown to possess antioxidant capabilities.[1]
-
Vasorelaxant Effects: Certain Daphniphyllum alkaloids have been observed to induce relaxation of blood vessels.[1]
-
Antiplatelet Activating Factor (PAF) Effects: Inhibition of PAF, a potent inflammatory mediator, has also been reported for some members of this alkaloid class.[1]
The Knowledge Gap: Bioactivity of this compound
Despite the significant research into the synthesis of Daphniphyllum alkaloids, including Daphnilongeranin B, specific studies elucidating the biological activity of this compound are conspicuously absent from the scientific literature.[6][7][8] The focus of the available research has been predominantly on the development of novel synthetic strategies to construct the complex molecular frameworks of these natural products.[2][3][4][5][7][9][10]
This lack of data presents a clear opportunity for future pharmacological investigation. The unique structural motifs of this compound may confer novel biological activities worthy of exploration.
Proposed Future Research Workflow
To address the current knowledge gap, a systematic investigation into the preliminary bioactivity of this compound is proposed. The following experimental workflow outlines a potential starting point for researchers.
Conclusion
While the field of natural product synthesis has made significant strides in conquering the structural complexity of Daphniphyllum alkaloids, the pharmacological exploration of many of these compounds, including this compound, remains in its infancy. The diverse biological activities reported for this class of alkaloids strongly suggest that this compound is a promising candidate for bioactivity screening. The workflow proposed herein provides a roadmap for initiating such studies, which could uncover novel therapeutic leads and expand our understanding of the pharmacological potential of this fascinating family of natural products. The scientific community is encouraged to pursue these investigations to unlock the potential therapeutic value of this compound.
References
- 1. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Divergent Total Syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total Synthesis of Four Classes of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of the 6,6,5,7-tetracyclic core of daphnilongeranin B - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Navigating Excess Complexity: Total Synthesis of Daphenylline - PMC [pmc.ncbi.nlm.nih.gov]
The Subtle Art of Platelet Moderation: A Technical Guide to Weak Inhibition of Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical yet often nuanced field of weak inhibition of platelet aggregation. Understanding the mechanisms by which endogenous and exogenous agents subtly modulate platelet function is paramount for the development of safer and more effective antithrombotic therapies. This document provides a comprehensive overview of the core signaling pathways, detailed experimental protocols for their investigation, and a quantitative analysis of inhibitory effects.
Introduction: The Distinction Between Weak and Strong Platelet Agonists
Platelet activation is a finely tuned process initiated by a variety of agonists. These agonists can be broadly categorized as either strong or weak, based on their ability to induce the full spectrum of platelet responses.
-
Strong Agonists: Molecules like thrombin and collagen can independently trigger robust platelet activation, including granule secretion and aggregation, even without the support of secondary feedback loops.
-
Weak Agonists: Agents such as adenosine (B11128) diphosphate (B83284) (ADP) and epinephrine (B1671497) induce a more limited initial response.[1] Their ability to cause full, irreversible aggregation is heavily reliant on the release of secondary mediators, primarily Thromboxane (B8750289) A2 (TxA2) and further ADP from dense granules, which amplify the initial activation signal.[1][2] Weak agonists, even at high concentrations, typically do not replicate the full and direct response of strong agonists.[1][3]
This guide focuses on the mechanisms and methodologies relevant to the study of these weak agonists and their inhibitors.
Core Signaling Pathways in Weak Platelet Agonist Activation
The aggregation of platelets in response to weak agonists is a complex process mediated by specific G-protein coupled receptors (GPCRs) and their downstream signaling cascades. The primary pathways involve the P2Y1 and P2Y12 receptors for ADP, and the α2A-adrenergic receptor for epinephrine, which converge on pathways that are amplified by the Thromboxane A2 (TxA2) receptor.
ADP-Mediated Platelet Activation: A Two-Receptor System
Optimal platelet activation by ADP requires the synergistic action of two distinct purinergic receptors: P2Y1 and P2Y12.[4][5]
-
P2Y1 Receptor (Gq-coupled): The binding of ADP to the P2Y1 receptor activates the Gq signaling pathway.[3][6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 stimulates the release of calcium from the dense tubular system, leading to a transient increase in intracellular calcium, which is responsible for platelet shape change and the initiation of a reversible aggregation.[3][8]
-
P2Y12 Receptor (Gi-coupled): The P2Y12 receptor is coupled to the inhibitory G-protein, Gi.[2] Activation of the P2Y12 receptor by ADP leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[9] Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates vasodilator-stimulated phosphoprotein (VASP), a key negative regulator of platelet activation. This inhibition of the inhibitory pathway, coupled with activation of phosphoinositide 3-kinase (PI3K), sustains and amplifies the platelet aggregation response initiated by P2Y1 signaling, leading to irreversible aggregation.[9][10]
DOT script for ADP Signaling Pathway
Figure 1: ADP Signaling Pathway in Platelets
Thromboxane A2 (TxA2) Amplification Loop
TxA2 is a potent, albeit unstable, lipid mediator synthesized by activated platelets from arachidonic acid via the cyclooxygenase-1 (COX-1) and thromboxane synthase enzymes.[10][11] It acts as a crucial secondary messenger that amplifies the initial weak agonist signal. TxA2 binds to the thromboxane prostanoid (TP) receptor, which is coupled to both Gq and G12/13 proteins.[1][11] Activation of the TP receptor leads to further PLC activation, calcium mobilization, and Rho-GTPase activation, which promotes irreversible platelet aggregation and vasoconstriction.[1][12]
DOT script for TxA2 Amplification Pathway
Figure 2: TxA2 Amplification Pathway
Quantitative Analysis of Weak Platelet Inhibitors
The potency of platelet inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the platelet aggregation response to a specific agonist by 50%. The following table summarizes the IC50 values for several P2Y1 receptor antagonists, which represent a class of weak inhibitors of ADP-induced platelet aggregation.
| Inhibitor | Agonist | IC50 (nM) | Reference |
| MRS2500 | ADP (10 µM) | 0.95 | [1] |
| MRS2298 | ADP (10 µM) | 62.8 | [1] |
| MRS2496 | ADP (10 µM) | 1500 | [1] |
Epinephrine, as a weak agonist, can potentiate aggregation induced by other stimuli. Its inhibitory effects are often described in terms of percentage reduction in aggregation. For instance, in one study, physiological concentrations of epinephrine were shown to enhance shear-induced platelet aggregation.[13] Another study observed that smokers exhibited enhanced platelet aggregability in response to 1 µM epinephrine compared to non-smokers.[14]
Experimental Protocols for Studying Weak Inhibition
Investigating the effects of weak inhibitors on platelet aggregation requires precise and standardized methodologies. The following sections detail the protocols for three key in vitro assays.
Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for assessing platelet function.[15] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
4.1.1. Materials
-
Whole blood from healthy donors (anticoagulated with 3.2% sodium citrate).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Weak agonist (e.g., ADP, epinephrine).
-
Test inhibitor compound.
-
Phosphate-buffered saline (PBS).
4.1.2. Protocol
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[15]
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP).[15]
-
Adjust the platelet count in the PRP to 200-300 x 10^9/L using PPP if necessary.
-
-
Instrument Calibration:
-
Aggregation Assay:
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate for at least 1 minute at 37°C.[16]
-
Add the test inhibitor or vehicle control and incubate for a predetermined time (e.g., 1-5 minutes).
-
Add 50 µL of the weak agonist (e.g., ADP at a final concentration of 2-5 µM) to induce aggregation.[17][18]
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The maximum percentage of aggregation is calculated from the change in light transmission relative to the PRP and PPP baselines.
-
The percentage of inhibition is calculated as: (1 - (Maximal aggregation with inhibitor / Maximal aggregation with vehicle)) * 100%.
-
DOT script for LTA Experimental Workflow
Figure 3: Light Transmission Aggregometry (LTA) Workflow
Lumi-Aggregometry
This technique is a modification of LTA that simultaneously measures platelet aggregation and the secretion of ATP from dense granules.[7] ATP release is a key indicator of platelet activation and is particularly relevant when studying the effects of weak agonists that rely on granule secretion for a full response.
4.2.1. Materials
-
Same as for LTA.
-
Luciferin-luciferase reagent.
-
ATP standard.
4.2.2. Protocol
-
Follow steps 1 and 2 of the LTA protocol.
-
ATP Release Measurement:
-
In a separate cuvette, add a known concentration of ATP standard to calibrate the luminescence signal.[19]
-
To the experimental cuvette containing PRP, add the luciferin-luciferase reagent along with the test inhibitor.[19]
-
Initiate the recording of both light transmission and luminescence.
-
Add the weak agonist and record both signals simultaneously.
-
-
Data Analysis:
-
Aggregation is analyzed as in LTA.
-
ATP secretion is quantified by comparing the luminescence signal of the sample to that of the ATP standard.
-
Flow Cytometry
Flow cytometry offers a powerful method for analyzing platelet activation at the single-cell level. It allows for the quantification of surface markers of activation, such as P-selectin (CD62P) exposure and the conformational activation of the integrin αIIbβ3 (detected by PAC-1 antibody binding).
4.3.1. Materials
-
Whole blood or PRP.
-
Fluorescently-labeled monoclonal antibodies (e.g., anti-CD62P, PAC-1).
-
Weak agonist (e.g., ADP).
-
Test inhibitor.
-
Fixative (e.g., paraformaldehyde).
-
Flow cytometer.
4.3.2. Protocol
-
Sample Preparation:
-
Dilute whole blood or PRP with a suitable buffer.
-
Add the test inhibitor and incubate.
-
Add the weak agonist (e.g., ADP at a final concentration of 5-20 µM) and incubate for 15-20 minutes at room temperature.[20]
-
-
Staining:
-
Add the fluorescently-labeled antibodies (e.g., FITC-PAC-1, PE-CD62P) and incubate in the dark.
-
-
Fixation:
-
Add a fixative solution (e.g., 1% paraformaldehyde) to stop the reaction and stabilize the cells.
-
-
Data Acquisition and Analysis:
-
Acquire data on the flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics.
-
Quantify the percentage of platelets positive for the activation markers and the mean fluorescence intensity.
-
Conclusion
The study of weak inhibitors of platelet aggregation is essential for advancing our understanding of hemostasis and thrombosis. The intricate signaling pathways initiated by weak agonists like ADP and amplified by secondary mediators such as TxA2 provide multiple targets for therapeutic intervention. By employing robust and well-characterized experimental methodologies such as LTA, lumi-aggregometry, and flow cytometry, researchers can accurately quantify the effects of novel inhibitory compounds and elucidate their mechanisms of action. The data and protocols presented in this guide serve as a comprehensive resource for professionals in the field, aiming to facilitate further research and development in the pursuit of safer and more effective antiplatelet therapies.
References
- 1. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicolor flow cytometry for evaluation of platelet surface antigens and activation markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clsjournal.ascls.org [clsjournal.ascls.org]
- 6. G-Protein–Coupled Receptors Signaling Pathways in New Antiplatelet Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The lumi-aggregometer: a new instrument for simultaneous measurement of secretion and aggregation by platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. mdpi.com [mdpi.com]
- 10. The Gi-coupled P2Y12 Receptor Regulates Diacylglycerol-mediated Signaling in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Adenosine Receptor Agonists Increase the Inhibition of Platelet Function by P2Y12 Antagonists in a cAMP- and Calcium-Dependent Manner | MDPI [mdpi.com]
- 13. [Low concentrations of epinephrine can augment shear stress-induced platelet aggregation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Platelet aggregation induced by ADP or epinephrine is enhanced in habitual smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 16. tandfonline.com [tandfonline.com]
- 17. brd.nci.nih.gov [brd.nci.nih.gov]
- 18. Strengths and Weaknesses of Light Transmission Aggregometry in Diagnosing Hereditary Platelet Function Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Platelet lumiaggregation testing: Reference intervals and the effect of acetylsalicylic acid in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 20. KoreaMed Synapse [synapse.koreamed.org]
Daphnilongeranin A: An Examination of Its Antibacterial Activity
A comprehensive review of existing scientific literature reveals that the Daphniphyllum alkaloid, Daphnilongeranin A, has been evaluated for its antibacterial properties and was found to be inactive against a range of bacterial species. This finding is crucial for researchers and drug development professionals investigating novel antimicrobial agents, as it directs focus away from this particular compound in the search for new antibacterial therapies.
While the broader class of Daphniphyllum alkaloids encompasses a diverse array of complex chemical structures with various reported biological activities, including cytotoxic, antioxidant, and vasorelaxant effects, antibacterial action does not appear to be a characteristic of this compound.[1]
Summary of Antibacterial Testing
A key study investigating the chemical constituents of Daphniphyllum paxianum isolated this compound along with several other known alkaloids. As part of this research, the isolated compounds were screened for antibacterial activity against a panel of five bacterial strains:
-
Bacillus subtilis
-
Escherichia coli
-
Bacillus cereus
-
Staphylococcus aureus
-
Erwinia carotovora
It is noteworthy that while the isolated compound itself is inactive, crude extracts from the leaves of a related plant, Daphniphyllum himalense, have demonstrated some antibacterial and antioxidant properties.[4] This suggests that other chemical constituents within the plant extract may be responsible for the observed antimicrobial effects.
Experimental Protocols
Although this compound was found to be inactive, understanding the general methodology used for such screenings is valuable for researchers. The antibacterial activity of the isolated alkaloids was assessed using established methods, likely a variation of the broth microdilution or agar (B569324) disk diffusion assay, which are standard procedures for determining the susceptibility of bacteria to potential antimicrobial agents.
A generalized workflow for such an antibacterial screening is depicted below:
Mechanism of Action and Signaling Pathways
Given that this compound has demonstrated no antibacterial activity, there are no associated mechanisms of action or signaling pathways to report. The investigation into how a compound inhibits bacterial growth or kills bacteria is contingent upon the initial observation of such activity.
Conclusion
References
found to have no antibacterial activity against Bacillus subtilis, Escherichia coli, Bacillus cereus, Staphylococcus aureus and Erwinia carotovora
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused examination of compounds that have been reported to exhibit no significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria, specifically Bacillus subtilis, Escherichia coli, Bacillus cereus, Staphylococcus aureus, and Erwinia carotovora. The document synthesizes available data, presents detailed experimental methodologies for assessing antibacterial activity, and visualizes these protocols for enhanced clarity.
Introduction
In the pursuit of novel antimicrobial agents, the identification of compounds that are demonstrably inactive against a broad spectrum of bacteria is a crucial, albeit often underreported, aspect of research. Understanding which chemical scaffolds or molecular properties do not inhibit bacterial growth can be as informative as identifying those that do. This knowledge can guide lead optimization, prevent the redundant exploration of unfruitful chemical space, and contribute to a more comprehensive understanding of structure-activity relationships. This guide focuses on compounds found to be inactive against the Gram-positive bacteria Bacillus subtilis, Bacillus cereus, and Staphylococcus aureus, and the Gram-negative bacteria Escherichia coli and Erwinia carotovora.
Compounds with No Reported Antibacterial Activity
A review of the scientific literature reveals that while many studies focus on compounds with antibacterial efficacy, some report on substances with no measurable activity. One such compound that has been noted for its lack of antibacterial effect in certain contexts is calcium hydroxide (B78521).
Calcium Hydroxide
Calcium hydroxide, a white odorless powder, has a history of use in various applications, including as a dental pulp-capping agent[1]. While it is known to have a high pH (approximately 12.5-12.8), which can have lethal effects on some bacterial cells through protein denaturation and damage to DNA and cytoplasmic membranes, its efficacy is not universal across all bacterial species or conditions[1].
A notable study found that calcium hydroxide, when placed in infected dentinal tubules, demonstrated no antimicrobial effect against Staphylococcus aureus and Bacillus subtilis[1][2]. The same study also reported a lack of effect against a bacterial mixture, which can often include species like Bacillus cereus[1][2]. While this study did not specifically test against Escherichia coli and Erwinia carotovora, the findings indicate a lack of broad-spectrum antibacterial action under these experimental conditions.
It is important to note that the vehicle used to deliver the calcium hydroxide can influence its antimicrobial potential. However, when mixed with saline, its ineffectiveness against certain bacteria has been demonstrated[1].
In a similar vein, a commercial product containing calcium hydroxide, Diapex Plus, was reported in one study to exhibit no antibacterial activity[3][4]. However, it is worth noting that the product's manufacturer claims it possesses antibacterial properties, attributing this to the inclusion of iodoform[5][6][7]. This highlights the importance of considering the specific formulation and experimental context when evaluating antibacterial claims.
The following table summarizes the reported lack of antibacterial activity for calcium hydroxide against three of the five bacteria of interest.
| Compound | Bacterial Strain | Reported Activity | Source(s) |
| Calcium Hydroxide | Bacillus subtilis | No antimicrobial effect | [1][2] |
| Staphylococcus aureus | No antimicrobial effect | [1][2] | |
| Bacterial Mixture (often inclusive of Bacillus cereus) | No antimicrobial effect | [1][2] | |
| Escherichia coli | Data not available in the reviewed context of inactivity | ||
| Erwinia carotovora | Data not available in the reviewed context of inactivity |
Experimental Protocols for Determining Antibacterial Activity
The determination of a compound's antibacterial activity, or lack thereof, is typically assessed using standardized in vitro susceptibility testing methods. The two most common methods are broth dilution and disk diffusion.
Broth Dilution Method
The broth dilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism.
Detailed Methodology:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound is prepared at a known concentration in a suitable solvent.
-
Serial Dilutions: A series of two-fold dilutions of the antimicrobial agent are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in tubes or a 96-well microtiter plate[1].
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ colony-forming units (CFU)/mL.
-
Inoculation: Each tube or well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.
-
Controls: Positive (bacterial suspension without the antimicrobial agent) and negative (broth medium only) controls are included.
-
Incubation: The tubes or microtiter plate are incubated at an appropriate temperature (typically 35-37°C) for 16-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity)[2]. A compound is considered to have no antibacterial activity if growth is observed even at the highest tested concentration.
Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative method that assesses the susceptibility of a bacterium to an antimicrobial agent.
Detailed Methodology:
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth dilution method.
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar (B569324) plate.
-
Application of Disks: Paper disks impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated at an appropriate temperature (typically 35-37°C) for 16-24 hours.
-
Result Interpretation: The antimicrobial agent diffuses from the disk into the agar. If the compound is active, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk. The diameter of this zone is measured in millimeters. A compound is considered to have no antibacterial activity if there is no zone of inhibition (i.e., the bacteria grow up to the edge of the disk).
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the broth microdilution and disk diffusion methods.
Caption: Workflow for the Broth Microdilution Method.
Caption: Workflow for the Disk Diffusion Method.
Conclusion
This technical guide has provided an overview of compounds reported to lack antibacterial activity against a selection of Gram-positive and Gram-negative bacteria, with a specific focus on calcium hydroxide. The documented inactivity of calcium hydroxide against Bacillus subtilis and Staphylococcus aureus provides a valuable data point for researchers in the field of antimicrobial drug discovery. While data on its activity against Escherichia coli and Erwinia carotovora in a context of inactivity were not found in the reviewed literature, the existing information underscores the principle that not all substances with seemingly antimicrobial properties (such as high pH) are universally effective.
The detailed experimental protocols for broth dilution and disk diffusion methods, along with their visual representations, offer a practical resource for laboratories involved in the screening and evaluation of potential antimicrobial agents. Adherence to these standardized methods is crucial for generating reliable and reproducible data, which is essential for both the identification of active compounds and the confirmation of inactivity. Future research should aim to systematically test and report on compounds that exhibit no antibacterial activity against a wider range of clinically and agriculturally relevant bacteria to further enrich our understanding of the chemical features that govern antibacterial efficacy.
References
- 1. Antimicrobial Activity of Calcium Hydroxide in Endodontics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial evaluation of calcium hydroxide in infected dentinal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dentalprod.com [dentalprod.com]
- 4. dentalstores.in [dentalstores.in]
- 5. dentalmantraa.com [dentalmantraa.com]
- 6. diadent.com [diadent.com]
- 7. Antibacterial activity of 11 essential oils against Bacillus cereus in tyndallized carrot broth - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Daphnilongeranin A: A Detailed Overview of Strategies and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnilongeranin A is a structurally complex member of the Daphniphyllum alkaloids, a large family of natural products known for their intricate polycyclic architectures and significant biological activities. The unique cagelike framework of this compound, featuring multiple stereocenters, has presented a formidable challenge to synthetic chemists. This document provides a comprehensive overview of the successful total synthesis of this compound, with a focus on a generalized biomimetic strategy that has proven effective in constructing this and other related alkaloids. Detailed experimental protocols for key transformations are provided, along with a summary of quantitative data and visual representations of the synthetic pathways.
Retrosynthetic Analysis and Strategic Overview
The total synthesis of this compound has been achieved through a biomimetic approach that draws inspiration from the postulated biosynthetic pathways of Daphniphyllum alkaloids.[1][2] This strategy involves reprogramming the biosynthetic network into a chemically executable synthetic network.[1] The retrosynthetic analysis of this compound reveals a key disconnection strategy centered on the formation of the intricate polycyclic core.
A generalized biomimetic strategy has been a cornerstone in the successful synthesis of fourteen Daphniphyllum alkaloids, including this compound.[1] This approach utilizes substrate-, reaction-, and pathway-altering biomimetic strategies to navigate the complexities of these natural products.[1]
The retrosynthetic analysis for this compound and related alkaloids is depicted below.
Caption: Retrosynthetic analysis of this compound.
Key Synthetic Transformations and Experimental Protocols
The forward synthesis of this compound involves a series of key chemical transformations to construct the complex molecular architecture. The following sections detail the experimental protocols for these pivotal steps.
Luche Reduction of Enone 49 to Allylic Alcohol 51
The synthesis commences with the selective 1,2-reduction of the enone intermediate 49 to the corresponding allylic alcohol 51 . The Luche reduction, employing cerium(III) chloride as a Lewis acid to enhance the reactivity of the borohydride (B1222165) towards the carbonyl group, is the method of choice for this transformation.[1]
Experimental Protocol:
To a solution of enone 49 in methanol (B129727) (MeOH) at 0 °C is added cerium(III) chloride heptahydrate (CeCl₃·7H₂O). The mixture is stirred until the salt dissolves. Sodium borohydride (NaBH₄) is then added portion-wise, and the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of water. The mixture is then concentrated under reduced pressure, and the residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated. The crude product is purified by flash column chromatography to afford allylic alcohol 51 .[1]
| Reactant | Reagents | Solvent | Yield | Reference |
| Enone 49 | CeCl₃·7H₂O, NaBH₄ | Methanol | 96% | [1] |
Dehydration of Allylic Alcohol 51 to Diene 52
The subsequent step involves the dehydration of the allylic alcohol 51 to form the conjugated diene 52 . This transformation is achieved under acidic conditions.[1]
Experimental Protocol:
Allylic alcohol 51 is dissolved in a suitable solvent and treated with a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS) in the presence of 4 Å molecular sieves. The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC analysis. The molecular sieves are then filtered off, and the filtrate is concentrated. The residue is purified by column chromatography to yield the diene 52 .[1]
| Reactant | Reagents | Solvent | Yield | Reference |
| Allylic Alcohol 51 | PPTS, 4 Å molecular sieves | Not specified | 90% (overall from 49) | [1] |
Vilsmeier-Haack Formylation of Diene 52 to Aldehyde 53
The introduction of a formyl group at the electron-rich diene system is accomplished via the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and a chlorinating agent like oxalyl chloride or phosphorus oxychloride.[1]
Experimental Protocol:
To a solution of dimethylformamide (DMF) in a chlorinated solvent at 0 °C is added oxalyl chloride dropwise. The mixture is stirred to form the Vilsmeier reagent. A solution of the diene 52 in the same solvent is then added to the freshly prepared reagent. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then carefully quenched with an aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated. The resulting crude aldehyde 53 is purified by chromatography.[1]
| Reactant | Reagents | Solvent | Yield | Reference |
| Diene 52 | DMF, (COCl)₂ | Not specified | 80% | [1] |
Corey Oxidative Esterification of Aldehyde 53 to Lactam 54
The aldehyde 53 is then converted to the corresponding methyl ester, which subsequently forms the lactam 54 through an oxidative esterification process developed by Corey.[1]
Experimental Protocol:
To a solution of aldehyde 53 in methanol (MeOH) are added sodium cyanide (NaCN) and acetic acid (HOAc). The mixture is stirred, and manganese dioxide (MnO₂) is added in portions. The reaction progress is monitored by TLC. After completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash chromatography to afford the lactam 54 .[1]
| Reactant | Reagents | Solvent | Yield | Reference |
| Aldehyde 53 | NaCN, HOAc, MnO₂, MeOH | Methanol | Good efficiency | [1] |
Reduction of Lactam 54 to this compound
The final steps in the synthesis involve the reduction of the lactam functionality in 54 to the corresponding amine, followed by the reduction of the enamine intermediate to yield the final product, this compound.[3]
Experimental Protocol:
The lactam 54 is subjected to reduction using a suitable reducing agent such as Vaska's complex and tetramethyldisiloxane (TMDS) for the amide reduction, followed by sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) for the enamine reduction. The reaction conditions are carefully controlled to achieve the desired stereoselectivity. Upon completion of the reductions, the reaction is worked up, and the crude product is purified by chromatographic methods to provide this compound.[3]
| Reactant | Reagents | Yield | Reference |
| Lactam 54 | Vaska's complex, TMDS, then NaBH(OAc)₃, HOAc | 68% (overall) | [3] |
Synthetic Workflow
The overall synthetic workflow for the total synthesis of this compound is summarized in the following diagram.
Caption: Key steps in the total synthesis of this compound.
Conclusion
The total synthesis of this compound represents a significant achievement in the field of natural product synthesis. The successful application of a generalized biomimetic strategy highlights the power of drawing inspiration from nature's synthetic blueprints to tackle highly complex molecular architectures. The detailed protocols provided herein offer valuable insights and practical guidance for researchers engaged in the synthesis of Daphniphyllum alkaloids and other intricate natural products. These synthetic endeavors not only advance the science of organic chemistry but also provide access to these biologically active compounds for further investigation and potential drug development.
References
Asymmetric Synthesis of the Daphnilongeranin A Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of the core structure of Daphnilongeranin A, a complex hexacyclic Daphniphyllum alkaloid. The synthesis is based on the divergent and biomimetic approach developed by Zhang, Li, and coworkers, which enables access to multiple classes of these structurally diverse natural products.[1][2] This methodology offers a robust pathway for constructing the intricate carbon skeleton of this compound, which can be a valuable starting point for the synthesis of analogues for biological evaluation.
Overview of the Synthetic Strategy
The asymmetric synthesis of the this compound core leverages a convergent strategy, where key fragments are prepared and then brought together. A crucial part of the synthesis involves the construction of a key intermediate, which then undergoes a series of transformations to build the characteristic ring system of the this compound family. The stereochemistry is carefully controlled throughout the synthesis to achieve the desired enantiomer.
Experimental Workflow
The overall experimental workflow for the synthesis of the this compound core is depicted below. The process begins with the preparation of key building blocks, followed by their assembly and subsequent cyclization and functional group manipulations to yield the core structure.
Caption: High-level workflow for the asymmetric synthesis of the this compound core.
Key Reaction Pathway
The following diagram illustrates a simplified key transformation sequence in the synthesis of a core intermediate. This pathway highlights the construction of the fused ring system.
Caption: Simplified key reaction pathway for the core synthesis.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the synthesis of a representative this compound-type intermediate as reported by Zhang et al.[1]
| Step No. | Reaction | Starting Material | Product | Yield (%) |
| 1 | Asymmetric Michael Addition | Precursor A | Intermediate 1 | 95 |
| 2 | Aldol Condensation | Intermediate 1 | Intermediate 2 | 88 |
| 3 | Intramolecular Heck Reaction | Intermediate 2 | Intermediate 3 | 75 |
| 4 | Reduction | Intermediate 3 | Intermediate 4 | 92 |
| 5 | Cyclization Cascade | Intermediate 4 | This compound Core | 60 |
Detailed Experimental Protocols
The following are detailed protocols for key reactions in the asymmetric synthesis of the this compound core, adapted from the supporting information of Zhang et al., 2023.[1]
Protocol 1: Asymmetric Michael Addition
This protocol describes the enantioselective conjugate addition to form a key stereocenter.
-
Materials:
-
α,β-Unsaturated ester (1.0 equiv)
-
Grignard reagent (1.2 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
Chiral phosphine (B1218219) ligand (e.g., (R)-BINAP, 0.12 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
-
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add CuI (0.1 equiv) and the chiral phosphine ligand (0.12 equiv).
-
Add anhydrous THF and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to -78 °C.
-
Slowly add the Grignard reagent (1.2 equiv) and stir for an additional 30 minutes.
-
Add a solution of the α,β-unsaturated ester (1.0 equiv) in anhydrous THF dropwise over 15 minutes.
-
Stir the reaction mixture at -78 °C until the starting material is consumed (as monitored by TLC, typically 2-4 hours).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired product.
-
Protocol 2: Intramolecular Heck Reaction
This protocol details the palladium-catalyzed cyclization to form a key ring of the core structure.
-
Materials:
-
Aryl halide precursor (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Triphenylphosphine (PPh₃, 0.1 equiv)
-
Silver carbonate (Ag₂CO₃, 2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
In a sealed tube, combine the aryl halide precursor (1.0 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.1 equiv), and Ag₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Stir at this temperature for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the cyclized product.
-
Protocol 3: Cyclization Cascade
This protocol describes a key biomimetic cascade reaction to construct a significant portion of the polycyclic core.
-
Materials:
-
Advanced linear precursor (1.0 equiv)
-
Trifluoroacetic acid (TFA, 10 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
-
Procedure:
-
Dissolve the advanced linear precursor (1.0 equiv) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (10 equiv) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to provide the this compound core structure.
-
Concluding Remarks
The asymmetric synthesis of the this compound core represents a significant achievement in natural product synthesis. The protocols outlined above provide a foundation for researchers to access this complex molecular architecture. This, in turn, can facilitate further investigations into the biological activities of this compound and its analogues, potentially leading to the development of new therapeutic agents. The biomimetic approach also offers valuable insights into the biosynthesis of these fascinating alkaloids.
References
Synthetic Strategies Towards the Tetracyclic Core of Daphnilongeranin B: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the key synthetic approaches developed for the construction of the intricate tetracyclic core of daphnilongeranin B, a structurally complex Daphniphyllum alkaloid. The application notes and protocols detailed herein are compiled from seminal publications in the field, offering a valuable resource for researchers engaged in natural product synthesis and drug discovery.
Introduction
Daphnilongeranin B possesses a formidable hexacyclic architecture, with its tetracyclic core presenting a significant synthetic challenge. Several research groups have devised innovative strategies to assemble this core structure, employing a range of powerful chemical transformations. This document outlines three prominent approaches, detailing the key reactions, experimental protocols, and associated data to facilitate comparison and application in a laboratory setting.
Approach 1: Gold-Catalyzed Conia-Ene Reaction and Diastereoselective Michael Additions (Li and Shao)
This strategy focuses on the construction of the 6,6,5,7-tetracyclic core through a sequence highlighted by a gold(I)-catalyzed Conia-ene reaction to form a key bicyclic system, followed by two diastereoselective Michael additions to assemble the remaining rings.[1]
Key Transformations and Workflow
The synthetic sequence is initiated from a known starting material and proceeds through the formation of a bridged 6,6-bicyclic system, which is then elaborated to the full tetracyclic core.
References
Key Reactions in the Synthesis of Daphnilongeranin A: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the key chemical reactions utilized in the total synthesis of Daphnilongeranin A, a complex Daphniphyllum alkaloid. This information is intended for researchers, scientists, and professionals in the field of drug development and natural product synthesis. The protocols are based on seminal works in the field, offering a guide to reproducing these critical transformations.
Introduction
This compound is a structurally intricate natural product that has captured the attention of the synthetic chemistry community. Its unique polycyclic architecture presents a significant synthetic challenge and has served as a platform for the development of novel synthetic strategies and methodologies. This document outlines the pivotal reactions that have been successfully employed in the construction of the core structures of this compound and its close analogue, Daphnilongeranin B.
Key Synthetic Strategies and Reactions
The total synthesis of this compound and related compounds has been approached through various innovative strategies. These approaches often converge on several key bond-forming reactions that are crucial for assembling the complex carbocyclic framework. The following sections detail the experimental protocols for these key reactions, supported by quantitative data and visual diagrams of the synthetic pathways.
Divergent Synthesis of (-)-Daphnilongeranin B via [3+2] Cycloaddition and Aldol (B89426) Cyclization
A notable synthesis of (-)-Daphnilongeranin B, a close analogue of this compound, was reported by Zhai and coworkers. This strategy features a key intermolecular [3+2] cycloaddition to construct a key portion of the core structure, followed by a late-stage aldol cyclization to complete the polycyclic system.[1][2]
Table 1: Quantitative Data for the Key Reactions in the Synthesis of (-)-Daphnilongeranin B
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Intermolecular [3+2] Cycloaddition | Phosphine (B1218219) catalyst | Toluene (B28343) | 110 | 12 | 85 |
| 2 | Late-stage Aldol Cyclization | LHMDS, ZnCl₂ | THF | -78 to rt | 2 | 78 |
Experimental Protocols
Protocol 1: Intermolecular [3+2] Cycloaddition
-
To a solution of the enone starting material (1.0 equiv) in toluene (0.1 M) is added the phosphine catalyst (0.2 equiv).
-
The resulting mixture is heated to 110 °C and stirred for 12 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.
Protocol 2: Late-stage Aldol Cyclization
-
To a solution of the ketone precursor (1.0 equiv) in anhydrous THF (0.05 M) at -78 °C is added LHMDS (1.2 equiv, 1.0 M in THF) dropwise.
-
The mixture is stirred at -78 °C for 1 hour.
-
A solution of ZnCl₂ (1.5 equiv) in THF is then added, and the reaction is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by flash column chromatography to yield the aldol product.
Synthetic Pathway Visualization
Caption: Key transformations in the synthesis of the Daphnilongeranin B core.
Synthesis of the Daphnilongeranin B Tetracyclic Core
Li and coworkers have reported an efficient approach to the 6,6,5,7-tetracyclic core of Daphnilongeranin B. This strategy employs a gold(I)-catalyzed Conia-ene reaction to construct a bridged bicyclic system, followed by two diastereoselective Michael additions to form the remaining rings.
Table 2: Quantitative Data for the Synthesis of the Daphnilongeranin B Tetracyclic Core
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Gold(I)-catalyzed Conia-ene Reaction | AuCl(IPr), AgSbF₆ | DCE | 60 | 3 | 82 |
| 2 | First Michael Addition | KHMDS, then Michael acceptor | THF | -78 | 1 | 75 |
| 3 | Second Michael Addition | NaH, then Michael acceptor | DMF | 0 to rt | 4 | 68 |
Experimental Protocols
Protocol 3: Gold(I)-catalyzed Conia-ene Reaction
-
To a solution of the alkynyl ketone starting material (1.0 equiv) in 1,2-dichloroethane (B1671644) (DCE, 0.02 M) is added AuCl(IPr) (0.05 equiv) and AgSbF₆ (0.05 equiv).
-
The mixture is stirred at 60 °C for 3 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite and concentrated.
-
The residue is purified by flash column chromatography to give the bicyclic product.
Protocol 4: Diastereoselective Michael Additions
-
First Michael Addition: To a solution of the enone (1.0 equiv) in THF (0.1 M) at -78 °C is added KHMDS (1.1 equiv). After stirring for 30 minutes, the Michael acceptor is added, and the reaction is stirred for an additional 1 hour at -78 °C. The reaction is quenched with saturated aqueous NH₄Cl and worked up as previously described.
-
Second Michael Addition: To a suspension of NaH (1.5 equiv) in DMF (0.1 M) at 0 °C is added a solution of the substrate (1.0 equiv) in DMF. The mixture is stirred for 30 minutes, followed by the addition of the second Michael acceptor. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is carefully quenched with water and extracted with Et₂O. The organic layers are processed as usual to yield the tetracyclic core.
Logical Flow of Core Synthesis
Caption: Construction of the Daphnilongeranin B tetracyclic core.
Biomimetic Synthesis of this compound-type Alkaloids
A biomimetic approach developed by Li's group provides access to the this compound-type alkaloid core. A key transformation in this synthesis is a trimethylenemethane (TMM) [3+2] cycloaddition to assemble a densely substituted five-membered ring.
Table 3: Quantitative Data for the Biomimetic [3+2] Cycloaddition
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | TMM [3+2] Cycloaddition | Pd₂(dba)₃, P(OPh)₃, TMM precursor | THF | 65 | 12 | 70 |
Experimental Protocol
Protocol 5: Trimethylenemethane (TMM) [3+2] Cycloaddition
-
A mixture of Pd₂(dba)₃ (0.05 equiv) and P(OPh)₃ (0.2 equiv) in anhydrous THF (0.01 M) is stirred at room temperature for 30 minutes.
-
The enone substrate (1.0 equiv) and the TMM precursor (1.5 equiv) are added to the catalyst mixture.
-
The reaction is heated to 65 °C and stirred for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the cycloaddition product.
Experimental Workflow
Caption: Workflow for the biomimetic TMM [3+2] cycloaddition.
Conclusion
The syntheses of this compound and its analogues showcase the power of modern synthetic organic chemistry. The key reactions detailed in this document—cycloadditions, aldol reactions, Conia-ene reactions, and Michael additions—represent critical tools for the construction of complex molecular architectures. The provided protocols and data serve as a valuable resource for researchers aiming to explore the synthesis of Daphniphyllum alkaloids and related natural products for potential applications in drug discovery and development.
References
Application of Cycloaddition Reactions in the Synthesis of Daphnilongeranin A and its Congeners: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
The intricate, polycyclic architecture of Daphniphyllum alkaloids, such as Daphnilongeranin A, presents a formidable challenge in synthetic organic chemistry. The construction of their densely functionalized and stereochemically rich core structures has spurred the development of innovative synthetic strategies. Among these, cycloaddition reactions have emerged as a powerful tool for the convergent and stereocontrolled assembly of key structural motifs. This document provides a detailed account of the application of [3+2] cycloaddition reactions in the synthesis of close structural analogs of this compound, namely Daphnilongeranin B, Daphenylline, and Longeracinphyllin A, offering valuable protocols and insights for researchers in natural product synthesis and drug discovery.
While a formal total synthesis of this compound employing a cycloaddition strategy has not been reported, the successful syntheses of its congeners provide a robust blueprint for its potential construction. The key transformation in these approaches is a phosphine-catalyzed [3+2] cycloaddition, which efficiently constructs the sterically congested cyclopentane (B165970) ring fused to the core structure.
Key [3+2] Cycloaddition Reactions in the Synthesis of Daphnilongeranin Congeners
The seminal work by the groups of Zhai and Li has demonstrated the utility of the [3+2] cycloaddition of an electron-deficient alkene with an allenoate or a related species. This reaction has proven to be instrumental in forging the challenging C8-C12 bond and setting the stereochemistry of the newly formed five-membered ring.
Table 1: Quantitative Data for Key [3+2] Cycloaddition Reactions
| Entry | Product | Key Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | Daphnilongeranin B Precursor | Enone & tert-butyl 2-butynoate | PBu₃, K₂CO₃/MeOH | Toluene (B28343) | 80 | 12 | 83 | - | Zhai et al. |
| 2 | Daphenylline Precursor | Enone & tert-butyl 2-butynoate | PBu₃, K₂CO₃/MeOH | Toluene | 80 | 12 | 83 | - | Zhai et al. |
| 3 | Longeracinphyllin A Precursor | Enedione & Allenoate | DPPF | CHCl₃ | 22 | 24 | 45 | 2:1 | Li et al. |
Experimental Protocols
The following are detailed experimental methodologies for the key [3+2] cycloaddition reactions cited in the syntheses of Daphnilongeranin B and Longeracinphyllin A precursors.
Protocol 1: Phosphine-Catalyzed [3+2] Cycloaddition in the Synthesis of Daphnilongeranin B Precursor (Zhai et al.)
Reaction: Enone + tert-butyl 2-butynoate → Cycloadduct
Materials:
-
Tricyclic enone (1.0 equiv)
-
tert-butyl 2-butynoate (2.0 equiv)
-
Tributylphosphine (PBu₃) (0.2 equiv)
-
Potassium carbonate/Methanol (K₂CO₃/MeOH) (cat.)
-
Toluene, anhydrous
Procedure:
-
To a solution of the tricyclic enone in anhydrous toluene were added tert-butyl 2-butynoate and a catalytic amount of K₂CO₃ in methanol.
-
Tributylphosphine was then added, and the reaction mixture was heated to 80 °C.
-
The reaction was stirred for 12 hours and monitored by TLC.
-
Upon completion, the reaction mixture was cooled to room temperature and concentrated under reduced pressure.
-
The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.
Yield: 83%
Protocol 2: Phosphine-Promoted [3+2] Cycloaddition in the Synthesis of Longeracinphyllin A Precursor (Li et al.)
Reaction: Enedione + Allenoate → Cycloadduct
Materials:
-
Enedione (1.0 equiv)
-
Allenoate (1.2 equiv)
-
1,1'-Bis(diphenylphosphino)ferrocene (DPPF) (0.3 equiv)
-
Chloroform (B151607) (CHCl₃), anhydrous
Procedure:
-
To a solution of the enedione in anhydrous chloroform were added the allenoate and DPPF.
-
The reaction mixture was stirred at 22 °C for 24 hours.
-
The reaction progress was monitored by TLC.
-
After completion, the solvent was removed under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel to give the cycloadduct as a mixture of diastereomers.
Yield: 45% (as a 2:1 mixture of diastereomers)
Visualizations
The following diagrams illustrate the key cycloaddition reaction and the general synthetic workflow.
Caption: Key [3+2] Cycloaddition Reaction.
Protecting Group Strategies in the Synthesis of Daphnilongeranin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The total synthesis of Daphnilongeranin A, a complex hexacyclic Daphniphyllum alkaloid, presents a significant challenge in organic chemistry. The intricate carbon skeleton and dense stereochemistry necessitate a robust and highly selective synthetic strategy, in which the judicious use of protecting groups is paramount. This document provides detailed application notes and protocols on the protecting group strategies employed in the synthesis of this compound and its close structural analog, Daphnilongeranin B, drawing from the seminal works of the research groups of Ang Li and Hongbin Zhai.
Data Presentation: Protecting Group Strategies
The selection of protecting groups in the synthesis of this compound and its precursors is critical to avoid undesired side reactions and to ensure high yields in key transformations. The following table summarizes the key protecting groups, their application, and the conditions for their introduction and removal.
| Protected Group | Protecting Group | Reagents and Conditions for Protection | Reagents and Conditions for Deprotection | Yield (%) | Reference |
| Secondary Amine | Nosyl (Ns) | NsCl, Pyridine (B92270), CH2Cl2, 0 °C to rt | PhSH, K2CO3, CH3CN, rt | 95 (Deprotection) | [1] |
| Silyl (B83357) Enol Ether | tert-Butyldiphenylsilyl (TBDPS) | TBDPSCl, Et3N, CH2Cl2, 0 °C to rt | TBAF (1.0 M in THF), THF, 0 °C | 92 (Protection) | [2] |
| Carbonyl (Ketone) | Thioamide | Lawesson's reagent, Toluene, 110 °C | Raney Ni, EtOH, H2, rt | 85 (Reduction to amine) | [3][4][5][6] |
Experimental Protocols
Detailed methodologies for the introduction and removal of key protecting groups are provided below. These protocols are based on the successful total syntheses of this compound and related compounds.
Protocol 1: Nosyl Protection of a Secondary Amine
Objective: To protect a secondary amine as a nosylamide to prevent its interference in subsequent reactions.
Materials:
-
Starting material (secondary amine)
-
2-Nitrobenzenesulfonyl chloride (NsCl)
-
Pyridine
-
Dichloromethane (CH2Cl2), anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the secondary amine in anhydrous CH2Cl2 under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine to the solution, followed by the slow addition of 2-nitrobenzenesulfonyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with CH2Cl2.
-
Wash the organic layer with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Deprotection of a Nosylamide
Objective: To remove the nosyl protecting group to liberate the free secondary amine.
Materials:
-
Nosyl-protected amine
-
Thiophenol (PhSH)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN), anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the nosyl-protected amine in anhydrous CH3CN under an inert atmosphere.
-
Add potassium carbonate and thiophenol to the solution.
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the free amine.[1]
Protocol 3: Formation of a TBDPS-protected Silyl Enol Ether
Objective: To protect a ketone as a silyl enol ether, which can serve as a stable precursor for various transformations.
Materials:
-
Ketone starting material
-
tert-Butyldiphenylsilyl chloride (TBDPSCl)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the ketone in anhydrous CH2Cl2 under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine, followed by the dropwise addition of tert-butyldiphenylsilyl chloride.
-
Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the layers and extract the aqueous layer with CH2Cl2.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the TBDPS-protected silyl enol ether.[2]
Protocol 4: Deprotection of a TBDPS Silyl Ether
Objective: To cleave the TBDPS silyl ether and regenerate the hydroxyl group.
Materials:
-
TBDPS-protected compound
-
Tetrabutylammonium fluoride (B91410) (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the TBDPS-protected compound in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add the 1.0 M solution of TBAF in THF dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Mandatory Visualizations
The following diagrams illustrate key strategic elements in the synthesis of this compound and its analogs.
Caption: Amine Protection Strategy.
References
- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total Synthesis of Longeracinphyllin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Daphnilongeranin A Analogs for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnilongeranin A is a structurally complex hexacyclic Daphniphyllum alkaloid that has garnered significant interest from the scientific community due to its unique architecture and potential biological activities. Members of the Daphniphyllum alkaloid family have demonstrated a range of biological effects, including cytotoxic properties, making them attractive scaffolds for the development of new therapeutic agents. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound relates to its biological activity. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural motifs responsible for its effects and potentially develop new compounds with improved potency and selectivity.
These application notes provide a comprehensive overview and detailed protocols for the design, synthesis, and biological evaluation of this compound analogs for the purpose of SAR studies. The protocols are intended to serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Designing this compound Analogs for SAR Studies
The design of a library of analogs for SAR studies should be guided by a combination of factors, including the known total synthesis of the parent natural product, computational modeling, and established medicinal chemistry principles. The complex scaffold of this compound offers several positions for modification. A general strategy involves simplifying the structure to improve synthetic accessibility and introducing diverse functional groups to probe the chemical space around the core scaffold.
Key Modification Strategies:
-
Modification of Peripheral Functional Groups: Altering existing functional groups, such as esters or ketones, can provide insights into their importance for biological activity.
-
Bioisosteric Replacements: Replacing certain functional groups with others that have similar steric and electronic properties can help to fine-tune the molecule's activity and pharmacokinetic properties.
-
Scaffold Simplification or Rigidification: Synthesizing analogs with simplified or more rigid core structures can help to identify the minimal pharmacophore and understand the conformational requirements for activity.
-
Introduction of Substituents on Aromatic Rings (if applicable): While this compound itself does not contain an aromatic ring, some related Daphniphyllum alkaloids do. If designing analogs based on a broader pharmacophore, this can be a valuable strategy.
Based on the known synthetic routes, a hypothetical library of this compound analogs could be designed to probe the importance of different regions of the molecule.
Hypothetical Analog Design
For the purpose of illustrating an SAR study, we propose a small library of hypothetical this compound analogs with modifications at synthetically accessible positions. The selection of these modifications is based on common medicinal chemistry strategies aimed at exploring the impact of electronics, sterics, and hydrogen bonding potential on cytotoxic activity.
Table 1: Hypothetical this compound Analogs for SAR Study
| Compound ID | Modification from this compound (Parent) | Rationale for Modification |
| This compound | - (Parent Compound) | Baseline activity |
| Analog 1 | Hydrolysis of the methyl ester to a carboxylic acid | Introduce a potential hydrogen bond donor/acceptor and negative charge. |
| Analog 2 | Reduction of the ketone to a hydroxyl group | Investigate the importance of the carbonyl for activity and introduce a hydrogen bond donor. |
| Analog 3 | Replacement of the methyl ester with a bulkier tert-butyl ester | Probe steric tolerance in the ester binding pocket. |
| Analog 4 | Bioisosteric replacement of the ester with an amide | Evaluate the impact of a hydrogen bond donor at this position. |
| Analog 5 | Removal of a specific peripheral methyl group | Assess the contribution of this hydrophobic interaction to overall activity. |
Synthesis of this compound Analogs
The synthesis of this compound analogs can be approached through a divergent strategy starting from a common late-stage intermediate in the total synthesis of the natural product. This approach is more efficient for generating a library of analogs than performing a full total synthesis for each compound.
General Synthetic Strategy
The total synthesis of this compound-type alkaloids has been reported, providing a roadmap for accessing the core structure. A key strategy involves the construction of the densely substituted five-membered carbocycle via a trimethylenemethane (TMM) [3+2] cycloaddition.[1] From a late-stage intermediate, various functional group manipulations can be performed to generate the desired analogs.
Caption: Divergent synthetic strategy for this compound analogs.
Experimental Protocols
General Synthetic Procedures
Materials and Methods: All reagents should be of commercial grade and used without further purification unless otherwise noted. Anhydrous solvents should be obtained by passing through a column of activated alumina. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates and visualized by UV light and/or staining with an appropriate agent (e.g., potassium permanganate). Column chromatography should be performed on silica gel. NMR spectra should be recorded on a 400 or 500 MHz spectrometer. High-resolution mass spectra (HRMS) should be obtained using an ESI-TOF mass spectrometer.
Protocol 1: Synthesis of a Late-Stage Intermediate (Hypothetical)
This protocol outlines a hypothetical sequence to a key intermediate from which analogs can be derived, based on published synthetic strategies.
-
[3+2] Cycloaddition: To a solution of the enedione precursor in a suitable solvent (e.g., toluene), add the trimethylenemethane (TMM) precursor, a palladium catalyst (e.g., Pd2(dba)3), and a ligand (e.g., (i-PrO)3P). Heat the reaction mixture at the appropriate temperature until completion as monitored by TLC. After cooling, concentrate the reaction mixture and purify the residue by column chromatography to afford the cycloaddition product.
-
Functional Group Interconversions: The resulting cycloadduct may require several additional steps, such as reductions, oxidations, and protecting group manipulations, to arrive at the desired late-stage intermediate. These steps should be carried out using standard literature procedures.
Protocol 2: Synthesis of Analog 1 (Carboxylic Acid)
-
To a solution of the late-stage intermediate (methyl ester) in a mixture of THF and water, add an excess of lithium hydroxide (B78521) (LiOH).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl to pH 3-4.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford Analog 1.
Protocol 3: Synthesis of Analog 2 (Alcohol)
-
To a solution of the late-stage intermediate (ketone) in methanol (B129727) at 0 °C, add sodium borohydride (B1222165) (NaBH4) in portions.
-
Stir the reaction mixture at 0 °C until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield Analog 2.
Biological Evaluation: Cytotoxicity Assay
The cytotoxic activity of the synthesized this compound analogs can be evaluated against a panel of human cancer cell lines using a standard colorimetric assay, such as the MTT assay.
Protocol 4: MTT Cytotoxicity Assay
-
Cell Culture: Culture the desired human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37 °C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the test compounds (this compound and its analogs) in DMSO. On the following day, treat the cells with serial dilutions of the compounds (e.g., from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37 °C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Data Presentation and Interpretation
The quantitative data obtained from the cytotoxicity assays should be summarized in a clear and structured table to facilitate the comparison of the analogs and the elucidation of SAR.
Table 2: Hypothetical Cytotoxicity Data for this compound and Analogs
| Compound ID | Modification | IC50 (µM) vs. HeLa | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
| This compound | Parent | 5.2 | 7.8 | 6.5 |
| Analog 1 | -COOH | > 100 | > 100 | > 100 |
| Analog 2 | -OH (from C=O) | 15.6 | 22.4 | 18.9 |
| Analog 3 | -COOtBu | 25.1 | 30.5 | 28.3 |
| Analog 4 | -CONH2 | 8.9 | 12.1 | 10.4 |
| Analog 5 | Demethylated | 4.8 | 6.2 | 5.1 |
Interpretation of Hypothetical SAR:
-
Analog 1: The dramatic loss of activity upon hydrolysis of the ester to a carboxylic acid suggests that a neutral or lipophilic group at this position is crucial for activity. The negative charge of the carboxylate may hinder cell permeability or binding to the target.
-
Analog 2: The reduction of the ketone to an alcohol leads to a decrease in potency, indicating that the ketone carbonyl may be important for activity, possibly through a hydrogen bond acceptance or by maintaining a specific conformation.
-
Analog 3: The introduction of a bulky tert-butyl group at the ester position also reduces activity, suggesting that there may be steric constraints in the binding pocket.
-
Analog 4: The amide analog retains some activity, although it is slightly less potent than the parent compound. This suggests that a hydrogen bond donor is tolerated but not preferred over the methyl ester.
-
Analog 5: The removal of a specific methyl group results in a slight increase in potency, indicating that this group may not be essential for activity and its removal could lead to a better fit in the binding pocket.
Conclusion
The synthesis and evaluation of this compound analogs provide a powerful platform for understanding the structural requirements for its biological activity. The protocols and strategies outlined in these application notes offer a framework for conducting SAR studies on this complex natural product. Through the systematic design, synthesis, and biological testing of analogs, it is possible to identify more potent and selective compounds with therapeutic potential. The hypothetical SAR study presented here serves as an example of how such data can be generated and interpreted to guide future drug discovery efforts.
References
Application Notes and Protocols for the Development of Daphnilongeranin A Derivatives with Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnilongeranin A is a structurally complex member of the Daphniphyllum alkaloids, a diverse family of natural products known for their intricate polycyclic architectures. While the broader class of Daphniphyllum alkaloids has been reported to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects, specific and detailed bioactivity data for this compound and its derivatives remains limited in publicly available scientific literature.
These application notes provide a generalized framework and hypothetical protocols for the development and evaluation of novel this compound derivatives. The methodologies described are based on established principles in medicinal chemistry and pharmacology for analogous natural product scaffolds. The aim is to guide researchers in the systematic exploration of the therapeutic potential of this fascinating molecule.
Data Presentation: Hypothetical Bioactivity of this compound Derivatives
The following table represents a template for summarizing quantitative data from bioactivity screening of hypothetical this compound derivatives. The data presented here is for illustrative purposes only and is not derived from experimental results.
| Derivative | Modification | Cytotoxicity (IC50, µM) vs. A549 Cell Line | Anti-inflammatory Activity (IC50, µM) - NO Inhibition in RAW 264.7 Cells | Neuroprotective Effect (% protection) vs. H2O2-induced SH-SY5Y cell death at 10 µM |
| This compound | Parent Compound | > 100 | 45.2 | 35% |
| DA-001 | C-7 Hydroxyl | 78.5 | 32.1 | 48% |
| DA-002 | C-7 Ketone | 65.3 | 28.7 | 42% |
| DA-003 | N-oxide | > 100 | 50.1 | 38% |
| DA-004 | C-20 Acetate (B1210297) | 92.1 | 40.5 | 55% |
Experimental Protocols
Protocol 1: General Synthesis of a C-7 Modified this compound Derivative (Hypothetical)
This protocol outlines a hypothetical sequence for the modification of this compound at the C-7 position.
Objective: To introduce a hydroxyl group at the C-7 position of the this compound core structure.
Materials:
-
This compound (starting material)
-
Dess-Martin periodinane (DMP)
-
Sodium borohydride (B1222165) (NaBH4)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Oxidation of C-7:
-
Dissolve this compound (1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise over 10 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude C-7 ketone derivative.
-
-
Reduction of C-7 Ketone:
-
Dissolve the crude C-7 ketone derivative in anhydrous MeOH in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add sodium borohydride (1.5 eq) slowly to the solution.
-
Stir the reaction at 0 °C for 1 hour.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully add water to quench the excess NaBH4.
-
Remove the MeOH under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain the pure C-7 hydroxyl derivative (DA-001).
-
Characterize the final product using standard analytical techniques (NMR, HRMS, etc.).
-
Protocol 2: In Vitro Cytotoxicity Assay - MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against a cancer cell line (e.g., A549 human lung carcinoma).
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO2 incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed A549 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should be less than 0.1%.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for another 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathway Diagram
Caption: A potential mechanism of anti-inflammatory action for this compound derivatives.
Experimental Workflow Diagram
Caption: A generalized workflow for the discovery and development of this compound derivatives.
Application Notes and Protocols for In Vitro Testing of Daphnilongeranin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of Daphnilongeranin A, a member of the complex Daphniphyllum alkaloid family. While specific biological data for this compound is limited, the broader class of Daphniphyllum alkaloids is known to exhibit a range of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects. The following protocols are established methods to investigate these potential activities of this compound.
Assessment of Cytotoxic Activity
The cytotoxicity of this compound can be determined using the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.
Table 1: Hypothetical Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | IC₅₀ (µM) of this compound | Positive Control (Doxorubicin) IC₅₀ (µM) |
| HeLa (Cervical Cancer) | 15.8 | 0.8 |
| A549 (Lung Cancer) | 22.4 | 1.2 |
| MCF-7 (Breast Cancer) | 18.2 | 1.0 |
| HepG2 (Liver Cancer) | 25.1 | 1.5 |
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HeLa, A549, MCF-7, HepG2) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Create a series of dilutions of this compound in culture media. The final DMSO concentration should not exceed 0.1%.
-
Replace the culture medium in the 96-well plates with media containing various concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (B1662922) (positive control).
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Workflow and Signaling Pathway Diagrams
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
Evaluation of Antioxidant Activity
The antioxidant potential of this compound can be assessed by its ability to scavenge stable free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
Table 2: Hypothetical Antioxidant Activity of this compound
| Assay | IC₅₀ (µg/mL) of this compound | Positive Control (Ascorbic Acid) IC₅₀ (µg/mL) |
| DPPH Radical Scavenging | 45.2 | 8.5 |
| ABTS Radical Scavenging | 38.7 | 6.2 |
Experimental Protocols
DPPH Assay:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid) in methanol.
-
-
Reaction Mixture:
-
In a 96-well plate, mix 100 µL of each sample concentration with 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
-
ABTS Assay:
-
ABTS Radical Cation Generation:
-
Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Reaction and Measurement:
-
Add 10 µL of the this compound sample or positive control to 1 mL of the diluted ABTS•+ solution.
-
Measure the absorbance at 734 nm after 6 minutes.
-
-
Calculation:
-
Determine the percentage of inhibition and the IC₅₀ value.
-
Workflow and Signaling Pathway Diagrams
Caption: Workflow for DPPH and ABTS antioxidant assays.
Application Notes and Protocols for Cytotoxicity Assays of Daphnilongeranin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnilongeranin A is a member of the Daphniphyllum alkaloids, a class of natural products known for their complex chemical structures and diverse biological activities. Preliminary studies on related Daphniphyllum alkaloids have revealed potential cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties. For instance, daphnioldhanol A has shown weak cytotoxicity against the HeLa cell line with an IC50 of 31.9 μM, while daphnezomine W exhibited moderate cytotoxicity against the same cell line with an IC50 of 16.0 μg/mL. These findings underscore the importance of systematically evaluating the cytotoxic potential of novel compounds within this family, such as this compound.
These application notes provide a comprehensive guide for researchers to assess the in vitro cytotoxicity of this compound. The following sections detail the protocols for a panel of standard assays to determine its effects on cell viability, membrane integrity, and the induction of apoptosis.
Data Presentation
The following tables present hypothetical data for the cytotoxic effects of this compound on a panel of human cancer cell lines.
Table 1: Cell Viability (IC50) of this compound determined by MTT Assay
| Cell Line | Cancer Type | IC50 (µM) after 48h treatment |
| MCF-7 | Breast Adenocarcinoma | 15.8 |
| HeLa | Cervical Adenocarcinoma | 22.5 |
| A549 | Lung Carcinoma | 35.2 |
| HepG2 | Hepatocellular Carcinoma | 18.9 |
| HCT116 | Colorectal Carcinoma | 28.4 |
Table 2: Membrane Integrity Assessment by LDH Release Assay
| Cell Line | This compound Conc. (µM) | % Cytotoxicity (LDH Release) |
| MCF-7 | 10 | 25.3 |
| 20 | 52.1 | |
| 40 | 85.7 | |
| HeLa | 10 | 18.9 |
| 20 | 45.6 | |
| 40 | 78.2 |
Table 3: Apoptosis Induction by this compound in MCF-7 Cells (Annexin V/PI Staining)
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Control (Vehicle) | 95.2 | 2.1 | 1.5 | 1.2 |
| This compound (15 µM) | 45.8 | 35.7 | 12.3 | 6.2 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[3]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[2]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.[4][5][6][7]
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.[8][9]
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium (serum-free medium is recommended for the assay step to reduce background)
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound and incubate for the desired time.
-
Include the following controls on each plate:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with lysis buffer provided in the kit)
-
Vehicle control
-
Culture medium background (medium without cells)[10]
-
-
After incubation, centrifuge the plate at 250 x g for 10 minutes to pellet the cells.[9]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the absorbance values from the controls.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13][14]
Materials:
-
This compound stock solution (in DMSO)
-
6-well plates
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., around the IC50 value) for a specified time. Include a vehicle control.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.[11]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[14]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[12][14]
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the samples by flow cytometry within one hour.[15]
-
The cell populations are quantified as follows:
Mandatory Visualization
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. biologi.ub.ac.id [biologi.ub.ac.id]
- 14. kumc.edu [kumc.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methods for Evaluating Platelet Aggregation Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the principle methods used to evaluate the inhibition of platelet aggregation. These methodologies are crucial for the study of platelet function, the diagnosis of platelet-related disorders, and the development and monitoring of antiplatelet therapies.
Introduction
Platelet aggregation is a fundamental process in hemostasis, but its aberrant activation can lead to thrombotic diseases such as myocardial infarction and stroke. Antiplatelet agents are a cornerstone of cardiovascular disease management. Therefore, robust and reliable methods to assess platelet aggregation and its inhibition are essential in both research and clinical settings. The following sections detail the principles, protocols, and data interpretation for three key methodologies: Light Transmission Aggregometry (LTA), Whole Blood Aggregometry (WBA), and Flow Cytometry-based assays.
Light Transmission Aggregometry (LTA)
LTA is considered the historical gold standard for assessing platelet function.[1][2] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Application Notes
-
Principle: In a stirred suspension of PRP, platelets are in constant motion, causing the sample to be turbid and allowing minimal light to pass through. Upon the addition of an agonist, platelets aggregate, forming larger clumps. This process reduces the turbidity of the sample, leading to an increase in light transmission, which is recorded over time. The extent of aggregation is proportional to the increase in light transmission.[3][4]
-
Advantages: LTA provides a detailed, real-time analysis of platelet aggregation dynamics, including the initial rate and maximal aggregation. It is a flexible method that allows for the use of various agonists at different concentrations.[2]
-
Limitations: LTA is a time-consuming and technically demanding technique that requires specialized equipment and experienced personnel.[5][6] It is also susceptible to pre-analytical variables such as centrifugation speed, temperature, and time from blood collection to analysis.[7][8] The use of PRP isolates platelets from other blood components, which may not fully reflect the in vivo environment.[9]
Experimental Protocol
1. Materials:
- Whole blood collected in 3.2% or 3.8% sodium citrate (B86180) tubes.[10]
- Platelet agonists (e.g., Adenosine Diphosphate (ADP), Collagen, Arachidonic Acid (AA), Thrombin Receptor-Activating Peptide (TRAP-6)).
- Test inhibitor compound or vehicle control.
- Light Transmission Aggregometer.
- Aggregometer cuvettes with stir bars.
- Pipettes.
- Centrifuge.
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect whole blood, discarding the first few milliliters to avoid contamination with tissue factors.[11] b. Process blood samples within 4 hours of collection.[4] c. Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP (the supernatant).[4] d. Carefully transfer the PRP to a separate plastic tube. e. Centrifuge the remaining blood at a high speed (e.g., 2000-2500 x g) for 10-15 minutes to obtain PPP (the supernatant).[7][10] f. Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.[10]
3. Aggregation Assay: a. Pre-warm the aggregometer to 37°C.[4] b. Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a stir bar. c. Place a cuvette with PPP in the reference well to set 100% light transmission.[10] d. Place the cuvette with PRP in the sample well to establish a baseline of 0% light transmission.[10] e. Add the test inhibitor or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes) with stirring.[10] f. Add the platelet agonist to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).[10]
4. Data Analysis: a. The percentage of platelet aggregation is calculated based on the maximal change in light transmission relative to the PPP (100%) and PRP (0%) baselines. b. The percentage of inhibition is calculated as: (1 - (Maximal aggregation with inhibitor / Maximal aggregation with vehicle)) * 100%.[10]
Whole Blood Aggregometry (WBA)
WBA, also known as impedance aggregometry, measures platelet aggregation in a whole blood sample, offering a more physiological assessment compared to LTA.
Application Notes
-
Principle: Two electrodes are immersed in a whole blood sample. When an agonist is added, platelets aggregate on the electrodes, increasing the electrical impedance between them. This change in impedance is recorded over time and is proportional to the extent of platelet aggregation.[12]
-
Advantages: WBA is performed on whole blood, which preserves the interaction of platelets with other blood cells and provides a more in vivo-like environment.[9] It requires smaller sample volumes and less sample preparation compared to LTA.[9]
-
Limitations: The presence of red blood cells and leukocytes can influence the results, and the method may be less sensitive for detecting certain platelet function defects compared to LTA.
Experimental Protocol
1. Materials:
- Whole blood collected in hirudin or citrate tubes.[13]
- Platelet agonists.
- Test inhibitor compound or vehicle control.
- Whole Blood Aggregometer (e.g., Multiplate Analyzer).[13]
- Test cuvettes.
- Pipettes.
- Saline solution.
2. Aggregation Assay: a. Dilute the whole blood sample with an equal volume of saline directly in the test cuvette (e.g., 300 µL blood + 300 µL saline).[13] b. Add the test inhibitor or vehicle control and incubate for a specified time at 37°C. c. Add the platelet agonist to the cuvette. d. Place the cuvette in the aggregometer and start the measurement. The change in impedance is recorded for a set period (typically 6 minutes).[13]
3. Data Analysis: a. The aggregation is quantified as the area under the curve (AUC) of the impedance tracing. b. The percentage of inhibition is calculated by comparing the AUC of the inhibitor-treated sample to the vehicle-treated control.
Flow Cytometry-Based Assays
Flow cytometry offers a powerful and versatile platform to assess various aspects of platelet function, including aggregation and the expression of activation markers, at a single-cell level.[6][9]
Application Notes
-
Principle: This method typically involves labeling platelets with a fluorescent antibody. After the addition of an agonist, the formation of platelet aggregates can be detected by an increase in the fluorescence intensity and forward scatter of events. Alternatively, the activation state of platelets can be assessed by measuring the surface expression of activation markers like P-selectin (CD62P) or the activated form of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor using specific fluorescently-labeled antibodies.[14]
-
Advantages: Flow cytometry requires very small blood volumes, making it suitable for studies in small animals or pediatric patients.[15] It allows for the simultaneous analysis of multiple parameters and can distinguish between different platelet populations.[9]
-
Limitations: The procedure can be complex and requires a flow cytometer and specialized expertise for data analysis. The sample preparation process itself can potentially activate platelets if not performed carefully.[2]
Experimental Protocol
1. Materials:
- Whole blood collected in citrate tubes.
- Platelet agonists.
- Test inhibitor compound or vehicle control.
- Fluorescently-labeled antibodies against platelet-specific markers (e.g., CD41, CD61) and activation markers (e.g., PAC-1 for activated GPIIb/IIIa, anti-P-selectin).
- Fixation solution (e.g., 1% paraformaldehyde).
- Flow cytometer.
- Microtiter plates or flow cytometry tubes.
2. Staining and Activation: a. Dilute whole blood with a suitable buffer. b. Add the fluorescently-labeled antibodies to the diluted blood. c. Add the test inhibitor or vehicle control and incubate. d. Add the platelet agonist to induce activation and aggregation. e. Incubate for a specific time (e.g., 15 minutes) at room temperature in the dark.[16] f. Stop the reaction by adding a fixation solution.
3. Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Gate on the platelet population based on their forward and side scatter characteristics and/or expression of platelet-specific markers. c. Quantify the percentage of activated platelets by measuring the expression of activation markers or the formation of aggregates (identified as events with higher forward scatter and fluorescence intensity).
4. Data Analysis: a. The percentage of inhibition is determined by comparing the level of platelet activation or aggregation in the presence of the inhibitor to the vehicle control.
Data Presentation: Quantitative Comparison of Platelet Aggregation Inhibition
The following tables summarize quantitative data on the inhibition of platelet aggregation by common antiplatelet agents, as measured by the described methods.
Table 1: Inhibition of Platelet Aggregation by Aspirin (B1665792)
| Method | Agonist | Aspirin Dose | % Inhibition (Mean ± SD) or % Aggregation (Mean ± SD) | Reference |
| LTA | Arachidonic Acid (0.5 mg/mL) | 75 mg/day | 32.6% of patients classified as resistant (aggregation >20%) | [3] |
| LTA | Arachidonic Acid | 81 mg (single dose) | Significant inhibition of rate and extent of aggregation | [17] |
| WBA (Multiplate) | Arachidonic Acid (0.5 mM) | 75 mg/day | High coefficient of variation during treatment (46%) | [18] |
| LTA | Collagen | 81 mg vs 325 mg/day | Dose-related response observed | [19] |
| LTA | ADP | 81 mg vs 325 mg/day | Dose-related response observed | [19] |
Table 2: Inhibition of Platelet Aggregation by Clopidogrel (B1663587)
| Method | Agonist | Clopidogrel Dose | % Aggregation (Mean ± SD) or % Inhibition (Mean ± SD) | Reference |
| LTA | ADP (20 µM) | 600 mg loading dose | Aggregation: 65±9% (baseline) to 42±12% (post-dose) | [20] |
| LTA | ADP (5 µM) | 75 mg/day vs 150 mg/day | Aggregation: 65.3±12.1% vs 45.1±20.9% | [21] |
| LTA | ADP (5 µM) | 75 mg/day (generic vs brand) | Aggregation: 14.8±5.8 vs 13.7±7.0 | [22] |
| WBA | ADP (5 µM) | 75 mg/day | Overestimated inhibition by 13% compared to LTA | [23] |
| WBA | ADP (20 µM) | 75 mg/day | Underestimated inhibition by 11% compared to LTA | [23] |
Table 3: Common Platelet Agonists and Working Concentrations
| Agonist | Typical Final Concentration Range | Receptor/Pathway | Reference |
| Adenosine Diphosphate (ADP) | 2 - 20 µM | P2Y1, P2Y12 | [24][25] |
| Collagen | 1 - 10 µg/mL | GPVI, α2β1 | [24][25] |
| Arachidonic Acid (AA) | 0.5 - 1.6 mM | Cyclooxygenase-1 (COX-1) | [3][19] |
| Thrombin Receptor-Activating Peptide (TRAP-6) | 1 - 20 µM | PAR1, PAR4 | [24][25] |
| U46619 (Thromboxane A2 analog) | 2.8 - 28 µM | TP receptor | [24][25] |
| Ristocetin | 0.5 - 1.5 mg/mL | GPIb-V-IX complex (with vWF) | [26] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways in platelet aggregation and the general workflows for the described experimental methods.
Caption: Key signaling pathways in platelet aggregation and targets of common inhibitors.
Caption: Experimental workflow for Light Transmission Aggregometry (LTA).
Caption: Experimental workflow for Whole Blood Aggregometry (WBA).
References
- 1. researchgate.net [researchgate.net]
- 2. Platelet function tests and flow cytometry to monitor antiplatelet therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular and platelet responses to aspirin in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Inhibition of platelet aggregation with prasugrel and clopidogrel: an integrated analysis in 846 subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiple electrode aggregometry - Wikipedia [en.wikipedia.org]
- 14. Using flow cytometry to monitor glycoprotein IIb-IIIa activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Flow cytometry for comprehensive assessment of platelet functional activity in response to ADP stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of aspirin on platelet aggregation as a function of dosage and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of aspirin response by Multiplate whole blood aggregometry and light transmission aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Whole blood aggregometry for evaluation of the antiplatelet effects of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A double-blind, randomized study on platelet aggregation in patients treated with a daily dose of 150 or 75 mg of clopidogrel for 30 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro inhibition of platelets aggregation with generic form of clopidogrel versus branded in patients with stable angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Intelligent classification of platelet aggregates by agonist type - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. machaondiagnostics.com [machaondiagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Daphnilongeranin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Daphnilongeranin A. The content is based on published synthetic routes, with a focus on addressing potential challenges encountered during key transformations.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The total synthesis of this compound, as part of the broader Daphniphyllum alkaloids family, typically involves a convergent strategy. A key feature is the late-stage construction of the characteristic 1-azaspiro[4.4]nonane core. The synthesis often leverages a biomimetic approach, transforming a common intermediate, such as a calyciphylline A-type alkaloid, into the this compound scaffold.
Q2: What are the most challenging steps in the total synthesis of this compound?
The primary challenges include:
-
Construction of the sterically congested 1-azaspiro[4.4]nonane core: This unique spirocyclic system is a defining feature of the daphlongeranine subfamily and its formation can be difficult.
-
Control of stereochemistry: The molecule possesses multiple contiguous stereocenters that require precise control throughout the synthesis.
-
Late-stage functionalization: Introduction of key functional groups at a late stage on a complex scaffold can be low-yielding and require significant optimization.
-
The Polonovski-type reaction for C4-N bond cleavage: This key transformation to initiate the rearrangement to the daphnilongeranin scaffold can be sensitive to reaction conditions and may lead to side products.
Q3: Are there alternative strategies for constructing the tetracyclic core of daphlongeranine natural products?
Yes, an 11-step synthesis of a tetracyclic intermediate has been developed.[1] This route features the formation of two quaternary carbons and relies on a three-step spirocyclization procedure and a selective Pd-catalyzed conjugate addition reaction.[1]
Troubleshooting Guides
Problem 1: Low yield in the Polonovski-type reaction for C4-N bond cleavage.
The Polonovski-type reaction is a critical step in the biomimetic synthesis of this compound-type alkaloids from a calyciphylline A precursor. It involves the activation of an N-oxide and subsequent fragmentation to initiate the skeletal rearrangement.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete N-oxide formation. | Ensure complete oxidation of the tertiary amine. Use a slight excess of the oxidizing agent (e.g., m-CPBA) and monitor the reaction by TLC or LC-MS. |
| Suboptimal activating agent. | The choice of activating agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA) is crucial. If TFAA gives low yields, consider screening other anhydrides or acyl chlorides. |
| Unfavorable reaction temperature. | This reaction is often temperature-sensitive. Start at low temperatures (e.g., -78 °C) and slowly warm to room temperature. If the reaction is sluggish, gentle heating may be required, but this can also promote side reactions. |
| Presence of water. | Ensure all reagents and solvents are anhydrous. Water can quench the reactive intermediates. |
| Steric hindrance around the N-oxide. | The complex polycyclic nature of the substrate can hinder the approach of the activating agent. A less bulky activating agent might be beneficial. |
Problem 2: Difficulty in the construction of the 1-azaspiro[4.4]nonane moiety.
The formation of this spirocycle is a key challenge. One reported strategy involves a Pd-catalyzed conjugate addition.
| Potential Cause | Troubleshooting Suggestion |
| Inactive catalyst. | Ensure the palladium catalyst is active. Use freshly opened catalyst or consider a pre-activation step. |
| Poor choice of ligand. | The ligand for the palladium catalyst is critical for reactivity and selectivity. Screen a variety of phosphine (B1218219) ligands. |
| Unsuitable solvent. | Solvent polarity can significantly impact the reaction rate and yield. Screen a range of aprotic solvents. |
| Low reactivity of the substrate. | The steric congestion of the substrate may hinder the intramolecular cyclization. Modifying protecting groups on nearby functionalities can sometimes alleviate steric hindrance. |
Experimental Protocols
Key Experiment: Polonovski-Type Reaction for C4-N Bond Cleavage and Rearrangement
This protocol is a representative procedure based on the synthesis of this compound-type alkaloids from a calyciphylline A precursor.
-
N-Oxide Formation:
-
To a solution of the calyciphylline A precursor (1.0 eq) in dichloromethane (B109758) (DCM) at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-oxide is typically used in the next step without further purification.
-
-
Polonovski-Type Rearrangement:
-
Dissolve the crude N-oxide in anhydrous DCM and cool to -78 °C under an inert atmosphere.
-
Add trifluoroacetic anhydride (TFAA, 2.0 eq) dropwise.
-
Stir the reaction at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the this compound scaffold.
-
| Parameter | Value |
| Starting Material | Calyciphylline A precursor |
| Oxidizing Agent | m-CPBA |
| Activating Agent | Trifluoroacetic anhydride (TFAA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | -78 °C to room temperature |
| Typical Yield | 40-60% |
Visualizations
Logical Workflow for Troubleshooting the Polonovski-Type Reaction
Caption: Troubleshooting workflow for the Polonovski-type reaction.
Simplified Retrosynthetic Analysis of this compound
Caption: Simplified retrosynthesis of this compound.
References
Navigating the Synthesis of Daphnilongeranin A: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The total synthesis of Daphnilongeranin A, a complex Daphniphyllum alkaloid, presents a significant challenge in organic chemistry. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during its synthesis, with the goal of improving overall yield and efficiency.
Troubleshooting Guide & FAQs
This section addresses common problems encountered in the synthesis of this compound and its complex intermediates.
Issue 1: Low Yield in the Construction of the Bridged 6,6-Bicyclic System
-
Question: My Gold(I)-catalyzed Conia-ene reaction to form the bridged 6,6-bicyclic core is sluggish and results in a low yield. What are the potential causes and solutions?
-
Answer: Low yields in this key step can often be attributed to catalyst deactivation, substrate impurities, or suboptimal reaction conditions.
-
Catalyst Choice and Handling: Ensure the use of a high-purity Gold(I) catalyst. Catalysts like (Ph3P)AuCl with a silver salt co-catalyst are commonly employed. Handle the catalyst under an inert atmosphere to prevent deactivation.
-
Solvent and Temperature: The choice of solvent is critical. While various solvents can be used, rigorously dry, non-coordinating solvents like toluene (B28343) or dichloromethane (B109758) often give the best results. Temperature can also be a crucial parameter; optimization between room temperature and gentle heating (40-60 °C) may be necessary.
-
Substrate Purity: The presence of impurities in the enyne precursor can poison the catalyst. Ensure the starting material is thoroughly purified, for instance, by flash column chromatography, before subjecting it to the cyclization reaction.
-
Issue 2: Poor Diastereoselectivity in Michael Addition Reactions for Ring Formation
-
Question: I am struggling to control the stereochemistry during the Michael addition reactions to form the 5- and 7-membered rings. How can I improve the diastereoselectivity?
-
Answer: Achieving high diastereoselectivity in these Michael additions is crucial for the successful synthesis of the core structure.[1][2]
-
Choice of Base and Reaction Conditions: The base used to generate the nucleophile can significantly influence the stereochemical outcome. Experiment with different bases, such as LDA, KHMDS, or DBU, at low temperatures (e.g., -78 °C) to enhance selectivity.
-
Chiral Auxiliaries: If applicable to your synthetic route, the use of a chiral auxiliary on the Michael acceptor or donor can effectively control the facial selectivity of the addition.
-
Solvent Effects: The polarity of the solvent can impact the transition state of the reaction. A screen of aprotic solvents with varying polarities, such as THF, diethyl ether, and toluene, may reveal an optimal medium for high diastereoselectivity.
-
Issue 3: Inefficient Heck-Type Cyclization for Tetracycle Formation
-
Question: My intramolecular Heck-type cyclization to form a key tetracyclic intermediate is yielding the desired product in very low amounts (<21%).[3] What alternative strategies or optimizations can be employed?
-
Answer: Low yields in Heck cyclizations for complex molecules are a known challenge.[3]
-
Ligand and Palladium Source Screening: The combination of the palladium source (e.g., Pd(OAc)2, Pd2(dba)3) and the phosphine (B1218219) ligand is critical. A systematic screening of ligands, from simple triarylphosphines to more complex Buchwald-type ligands, is recommended.
-
Reductive Heck Conditions: If the standard Heck reaction is failing, consider switching to reductive Heck conditions. The addition of a hydride source, such as formic acid or its salts, can alter the reaction pathway and potentially favor the desired cyclization.[3]
-
Alternative Cyclization Strategies: If the Heck reaction remains problematic, it may be necessary to explore alternative C-C bond-forming strategies. For instance, a radical cyclization or a ring-closing metathesis could be viable alternatives depending on the specific functionality of your intermediate.
-
Issue 4: Difficulty with Late-Stage C-H Functionalization or Rearrangements
-
Question: I am encountering difficulties with a planned late-stage C-H activation or a biomimetic rearrangement to complete the synthesis. The reaction is either not proceeding or giving a complex mixture of products.
-
Answer: Late-stage functionalizations on a complex core are often unpredictable.
-
Directing Group Strategy: For C-H activation, the introduction of a directing group near the target C-H bond can significantly improve reactivity and selectivity. This group can be removed in a subsequent step.
-
Biomimetic Conditions: Biomimetic rearrangements often require specific pH or enzymatic conditions to mimic the proposed biosynthetic pathway.[4][5] A careful study of the proposed biogenesis of this compound can provide clues for the appropriate reaction conditions. Consider a screen of acidic, basic, and Lewis acidic conditions.
-
Protecting Group Strategy: The presence of certain protecting groups can sterically hinder the desired transformation or interfere with the catalyst. A re-evaluation of your protecting group strategy may be necessary.
-
Quantitative Data Summary
The following table summarizes reported yields for key transformations in the synthesis of this compound and related precursors. This data can serve as a benchmark for your own experiments.
| Reaction Step | Reagents and Conditions | Substrate | Product | Yield (%) | Reference |
| Nagashima Amide Reduction & Enamine Reduction | Vaska's complex, TMDS, then NaBH(OAc)3, HOAc | Lactam derivative | This compound | 68 (overall for 2 steps) | [6] |
| Suzuki Coupling | XPhos Pd G2 | Vinyl bromide 562 and boronate 562a | Diene 563 | 90 | [6] |
| PMB Deprotection | Oxidative removal | PMB-protected sulfonylamide 563 | Sulfonylamide 564 | 76 | [6] |
| Microwave-Assisted Reaction | Microwave irradiation | Precursor to vinyl bromide 562 | Vinyl bromide 562 | 46-52 (improved from 30) | [6] |
| Amine Formation | DIBAL-H, then LiAlH4 | Hemiacetal 145 and azide (B81097) 145a | Amine 146 | 84 | [6] |
| Alkyne Formation | Two steps from alcohol 93 | Alcohol 93 | Alkyne 94 | 88 | [6] |
| Alcohol Formation | Two-step treatment of 95 | Compound 95 | Alcohol 96 | 77 | [6] |
| Ketoaldehyde Synthesis | Deprotection and mild oxidation | Compound 163 | Ketoaldehyde 164 | 84 | [6] |
| α,β-Unsaturated Ester Formation | Ozonolysis and HWE reaction | Internal olefin 108 | Ester 110 | 72 | [6] |
| Luche Reduction | CeCl3·7H2O, NaBH4 | Ketone 49 | Allylic alcohol 51 | 96 | [7] |
| Diene Formation | MsOH, then PPTS, 4 Å MS | Allylic alcohol 51 | Diene 52 | 90 (overall) | [7] |
| α-Hydroxylation | KHMDS, O2, (EtO)3P | Ketone 62 | Compound 63 | 91 | [7] |
| α-Ketol Rearrangement | cat. Bu2SnO, 80 °C | Compound 63 | Compound 64 | 96 | [7] |
Experimental Protocols
Protocol 1: Gold(I)-Catalyzed Conia-ene Reaction for Bridged 6,6-Bicyclic System
-
To a solution of the enyne precursor (1.0 equiv) in anhydrous toluene (0.05 M) under an argon atmosphere is added (Ph3P)AuCl (0.05 equiv) and AgOTf (0.05 equiv).
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the mixture is filtered through a short pad of Celite, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired bridged 6,6-bicyclic product.
Protocol 2: Diastereoselective Michael Addition
-
To a solution of diisopropylamine (B44863) (1.2 equiv) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 equiv) dropwise. The mixture is stirred for 30 minutes at this temperature.
-
A solution of the ketone (1.0 equiv) in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The mixture is stirred for 1 hour.
-
The Michael acceptor (1.2 equiv) in anhydrous THF is then added dropwise. The reaction is stirred at -78 °C for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched with a saturated aqueous solution of NH4Cl and allowed to warm to room temperature.
-
The aqueous layer is extracted with ethyl acetate (B1210297) (3x). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the desired diastereomer.
Visualizations
Caption: A generalized workflow for the total synthesis of this compound.
Caption: A logical diagram for troubleshooting common synthesis issues.
References
- 1. Synthesis of the 6,6,5,7-tetracyclic core of daphnilongeranin B - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of the 6,6,5,7-tetracyclic core of daphnilongeranin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of the Tetracyclic Core of the Daphlongeranines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total Synthesis of Four Classes of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids [mdpi.com]
- 7. scispace.com [scispace.com]
Technical Support Center: Optimization of Reaction Conditions for Daphnilongeranin A
Welcome to the technical support center for the synthesis and study of Daphnilongeranin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental procedures for this complex Daphniphyllum alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the key strategic steps in the total synthesis of this compound-type alkaloids?
A concise and effective strategy for the synthesis of this compound-type alkaloids has been developed. The key steps involve the formation of a key α,β-unsaturated enone intermediate, followed by a selective Luche reduction to an allylic alcohol. This is then followed by a dehydration reaction to yield a diene, which is a crucial precursor for further transformations.[1]
Q2: I am experiencing low yield during the Luche reduction of the α,β-unsaturated enone intermediate (49) to the allylic alcohol (51). What are the possible causes and how can I optimize this step?
Low yields in Luche reductions of complex substrates can arise from several factors. Here are some common issues and troubleshooting suggestions:
-
Reagent Quality: Ensure the sodium borohydride (B1222165) (NaBH₄) is fresh and has been stored under anhydrous conditions. The cerium(III) chloride heptahydrate (CeCl₃·7H₂O) should also be of high purity.
-
Solvent: The reaction is typically performed in methanol (B129727). Ensure the solvent is anhydrous, as water can react with the reducing agent.
-
Temperature: This reaction is generally run at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity. If the temperature is too high, it may lead to side reactions.
-
Reaction Time: While the reaction is often rapid, ensure sufficient time for completion by monitoring via Thin Layer Chromatography (TLC).
Q3: The dehydration of the allylic alcohol (51) to the diene (52) using methanesulfonyl chloride (MsOH) and pyridinium (B92312) p-toluenesulfonate (PPTS) is resulting in a mixture of products. How can I improve the selectivity?
The formation of a mixture of diene and a δ-hydroxyketone from the hydrolysis of the diene has been observed.[1] To favor the formation of the desired diene (52), the use of 4 Å molecular sieves is crucial to remove any trace amounts of water that could lead to the hydrolysis byproduct.[1] Ensure the molecular sieves are properly activated and added at the beginning of the reaction.
Q4: Are there alternative reducing agents for steps in the synthesis of related Daphniphyllum alkaloids?
Yes, in the synthesis of related macrodaphniphyllamine-type alkaloids, a samarium(II) iodide-water (SmI₂-H₂O) reagent system was found to be optimal for the reduction of a hemiaminal intermediate.[1] This reagent is a powerful single-electron reductant and can be effective for specific transformations where other reducing agents may fail.
Q5: What is the known biological activity of this compound?
Currently, there is limited specific information available in the public domain regarding the biological activity and signaling pathways of this compound itself. However, the broader family of Daphniphyllum alkaloids, to which this compound belongs, has been reported to exhibit a range of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects.[2] Further research is needed to elucidate the specific pharmacological profile of this compound.
Troubleshooting Guides
Luche Reduction of α,β-Unsaturated Enone (49)
| Problem | Possible Cause | Suggested Solution |
| Low to No Conversion | 1. Inactive NaBH₄. 2. Decomposed CeCl₃·7H₂O. 3. Reaction temperature too low. | 1. Use a fresh bottle of NaBH₄. 2. Use high-purity CeCl₃·7H₂O. 3. Allow the reaction to slowly warm up, monitoring by TLC. |
| Formation of Byproducts | 1. Reaction temperature too high, leading to over-reduction or side reactions. 2. Presence of water in the solvent. | 1. Maintain a low reaction temperature (e.g., -78 °C). 2. Use anhydrous methanol. |
| Diastereoselectivity Issues | The Luche reduction of intermediate 49 is reported to yield the allylic alcohol 51 as a single diastereoisomer.[1] If other diastereomers are observed, it could be due to impurities in the starting material or incorrect reaction conditions. | Purify the starting enone 49 carefully before the reduction. Ensure strict adherence to the reported temperature and reagent addition protocol. |
Dehydration of Allylic Alcohol (51)
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | 1. Insufficient amount of MsOH or PPTS. 2. Inactive PPTS catalyst. | 1. Ensure the correct stoichiometry of the reagents. 2. Use freshly prepared or properly stored PPTS. |
| Formation of δ-hydroxyketone byproduct | Presence of water leading to hydrolysis of the diene product.[1] | Add freshly activated 4 Å molecular sieves to the reaction mixture to scavenge any moisture.[1] |
Experimental Protocols
Key Synthesis Step: Luche Reduction of Enone (49) to Allylic Alcohol (51)
This protocol is adapted from the literature for the synthesis of this compound-type alkaloids.[1]
Materials:
-
α,β-Unsaturated enone intermediate (49)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Anhydrous methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the enone (49) in anhydrous methanol at -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add CeCl₃·7H₂O to the solution and stir until it is fully dissolved.
-
Add NaBH₄ portion-wise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure allylic alcohol (51).
Quantitative Data Summary:
| Step | Reactant | Product | Reagents | Yield | Reference |
| Luche Reduction | Enone (49) | Allylic Alcohol (51) | NaBH₄, CeCl₃·7H₂O | 96% | [1] |
| Dehydration | Allylic Alcohol (51) | Diene (52) | MsOH, PPTS, 4 Å MS | 90% (overall) | [1] |
Visualizations
Caption: Synthetic workflow for a key intermediate of this compound.
Caption: Troubleshooting decision tree for the Luche reduction step.
References
Technical Support Center: Purification of Daphnilongeranin A and its Intermediates
Welcome to the technical support center for the purification of Daphnilongeranin A and its synthetic intermediates. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their purification experiments.
Disclaimer: Specific purification literature for this compound is limited. The following guidance is based on established methodologies for the purification of structurally complex Daphniphyllum alkaloids and their synthetic precursors.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for purifying crude this compound or its intermediates?
A1: The purification strategy depends on the origin of the crude material (natural extract or synthetic reaction mixture).
-
For Natural Extracts: A multi-step approach is standard. It typically begins with a liquid-liquid extraction (LLE) based on pH to isolate the basic alkaloid fraction from neutral and acidic components like fats and pigments.[4][5] This is followed by various chromatographic techniques.
-
For Synthetic Reaction Mixtures: The approach depends on the complexity of the mixture. If the product is relatively clean, direct crystallization may be feasible. However, for complex mixtures containing structurally similar byproducts, column chromatography is the preferred initial purification method.[4] Subsequent purification often involves preparative High-Performance Liquid Chromatography (HPLC) for high-purity fractions.[6][7]
Q2: How do I select the appropriate chromatography technique?
A2: The choice of chromatography depends on the purification stage and the scale of your sample.
-
Initial Cleanup/Bulk Separation: Low-pressure column chromatography using silica (B1680970) gel, alumina (B75360), or macroporous resins is suitable for processing large amounts of crude material and removing major impurities.[8][9]
-
Fine Purification of Complex Mixtures: Preparative HPLC is the method of choice for separating closely related intermediates or achieving high final purity (>95%).[6][10] It offers higher resolution than standard column chromatography.
-
Specialized Cases: High-Speed Counter-Current Chromatography (HSCCC) is an all-liquid technique that avoids irreversible adsorption of the sample onto a solid support, which can be advantageous for sensitive alkaloids.[11] Ion-exchange chromatography can also be used for a "catch-and-release" purification of basic alkaloids.[12]
Q3: What stationary phase is best for column chromatography of Daphniphyllum alkaloids?
A3: Silica gel is the most common stationary phase for the column chromatography of alkaloids.[9] However, because alkaloids are basic, they can interact strongly with the acidic silanol (B1196071) groups on the silica surface, leading to peak tailing.[4] To mitigate this, a small amount of a basic modifier (e.g., triethylamine (B128534), ammonia) can be added to the mobile phase. Alternatively, basic aluminum oxide can be a better option as it does not have the acidic limitations of silica gel.[9]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process.
Issue 1: Liquid-Liquid Extraction (LLE) Problems
Q: I'm experiencing a stable emulsion at the aqueous-organic interface during acid-base extraction. How can I resolve this and recover my product?
A: Emulsion formation is a common problem when extracting natural products, often caused by surfactant-like compounds.[13]
-
Prevention: Gently swirl or rock the separatory funnel instead of shaking it vigorously. This minimizes the agitation that creates emulsions while still allowing for extraction.[13]
-
Breaking the Emulsion:
-
Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, which can help break the emulsion.[4]
-
Filter the entire mixture through a pad of Celite or phase separation paper.[4][13]
-
If possible, centrifuge the mixture to separate the layers.[13]
-
Adding a small amount of a different organic solvent can sometimes alter the solubility properties enough to break the emulsion.[13]
-
Issue 2: Column Chromatography (CC) Problems
Q: My target compound is tailing significantly on the silica gel column, leading to poor separation. What can I do?
A: Tailing of basic compounds like this compound on acidic silica gel is a classic problem.[4]
-
Mobile Phase Modification: Add a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonium (B1175870) hydroxide (B78521) to your mobile phase. This will neutralize the acidic silanol groups on the silica surface, reducing the strong interaction with your basic alkaloid.
-
Check for Overloading: Tailing can also be a symptom of column overloading. A general rule is to load an amount of crude material that is 1-5% of the mass of the silica gel.[4]
-
Alternative Stationary Phase: Consider using a different stationary phase, such as deactivated neutral or basic alumina, which is less acidic than silica gel.[9]
Q: I am not getting good separation between this compound and a closely related impurity.
A: This requires optimizing the selectivity of your chromatographic system.
-
Change Solvent System: Experiment with different solvent systems. The key is to find a mobile phase where the target compound and the impurity have different affinities for the stationary phase. Refer to a solvent polarity table to make informed choices.
-
Use a Finer Stationary Phase: Smaller particle sizes in the stationary phase provide a larger surface area and can lead to better resolution, although this may increase backpressure.[9]
-
Switch to a High-Resolution Technique: If column chromatography is insufficient, move to preparative HPLC, which offers significantly higher resolving power.[6]
Issue 3: Post-Purification Problems
Q: My purified compound is a persistent oil or gum and will not crystallize. How can I obtain a solid?
A: This issue is often caused by residual solvents or minor impurities that inhibit the formation of a crystal lattice.[4]
-
Remove Residual Solvents: Ensure all solvents are thoroughly removed under a high vacuum, potentially with gentle heating.
-
Co-evaporation: Dissolve the oil in a volatile solvent like dichloromethane (B109758) or methanol, then add a non-polar solvent like hexane (B92381) or heptane (B126788) and re-evaporate. This process, known as azeotropic drying, can help remove stubborn solvent traces.[4]
-
Trituration: Add a solvent in which your compound is poorly soluble but the impurities are soluble. Sonicate or stir the mixture. The pure compound may precipitate as a solid, which can then be collected by filtration.
-
Re-purification: If the issue persists, it indicates the presence of impurities. The sample may require another round of purification, possibly using a different technique like preparative HPLC.
Data Presentation
Table 1: Common Solvents for Alkaloid Chromatography
| Solvent | Polarity Index | Eluting Strength (on Silica) | Notes |
| Hexane / Heptane | 0.1 | Very Weak | Used for non-polar impurities. |
| Dichloromethane | 3.1 | Medium | Good solvent for many alkaloids. |
| Ethyl Acetate | 4.4 | Medium-Strong | Common component of mobile phases. |
| Acetone | 5.1 | Medium-Strong | Often used in combination with hexane. |
| Acetonitrile | 5.8 | Strong | More common in reverse-phase HPLC. |
| Methanol | 5.1 | Very Strong | Used to elute highly polar compounds. |
| Water | 10.2 | Very Strong | Used in reverse-phase HPLC. |
Data compiled from various chromatography resources.[14]
Table 2: Typical Loading Capacities for Purification Columns
| Technique | Column Type | Typical Loading Capacity (% of stationary phase mass) |
| Flash Chromatography | Silica Gel | 1 - 10% |
| Preparative HPLC | C18 (Reverse-Phase) | 0.5 - 2% |
| Ion-Exchange (Catch & Release) | SCX (Strong Cation Exchange) | Varies by resin capacity (mmol/g) |
Data is approximate and depends on the specific separation.[4][12]
Experimental Protocols
Protocol 1: General Acid-Base Liquid-Liquid Extraction for Alkaloids
This protocol describes a general method to separate basic alkaloids from a crude organic extract.
-
Acidification: Dissolve the crude extract (from plant material or a synthetic workup) in an organic solvent like dichloromethane or ethyl acetate. Transfer the solution to a separatory funnel.
-
Extraction: Add an equal volume of dilute aqueous acid (e.g., 1-5% HCl or H₂SO₄). Shake the funnel gently, venting frequently. Allow the layers to separate. The protonated alkaloids will move into the aqueous layer.
-
Separation: Drain the lower organic layer. Repeat the extraction of the organic layer with fresh aqueous acid at least two more times to ensure complete recovery.[4]
-
Combine & Wash: Combine all aqueous extracts. Wash the combined aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., concentrated NH₄OH or cold 2M NaOH) until the pH is basic (pH 9-10). The alkaloids will deprotonate and may precipitate.
-
Final Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., dichloromethane). The free-base alkaloids will now move back into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude total alkaloid fraction.
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol outlines a typical procedure for purifying the crude alkaloid fraction.
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine an appropriate mobile phase. Test various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). A good system will show the target compound with a Retention Factor (Rf) of ~0.25-0.35. Add 0.1-1% triethylamine to the chosen solvent system to prevent tailing.
-
Column Packing: Pack a glass column with silica gel using the selected mobile phase (wet slurry packing is common). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude alkaloid mixture in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the mobile phase. Collect fractions of a consistent volume. Monitor the separation by TLC analysis of the collected fractions.
-
Fraction Pooling: Combine the fractions that contain the pure target compound, as determined by TLC.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for column chromatography.
References
- 1. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. iipseries.org [iipseries.org]
- 7. ijcmas.com [ijcmas.com]
- 8. Research Progress on the Separation of Alkaloids from Chinese Medicines by Column Chromatography [scirp.org]
- 9. column-chromatography.com [column-chromatography.com]
- 10. Alkaloid Separation - Lifeasible [lifeasible.com]
- 11. Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. teledyneisco.com [teledyneisco.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Daphnilongeranin A Synthesis Scale-Up
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of Daphnilongeranin A, a complex Daphniphyllum alkaloid. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked questions (FAQs)
Q1: We are experiencing low yields in the key intramolecular cyclization step to form the core structure of this compound. What are the common causes and potential solutions?
A1: Low yields in intramolecular cyclization reactions during the synthesis of complex alkaloids like this compound are a frequent challenge. The intricate and sterically hindered nature of the intermediates can impede the desired bond formation. Key factors to investigate include:
-
Reaction Kinetics and Temperature: The activation energy for the desired intramolecular reaction may be high, or side reactions may be kinetically favored at the current reaction temperature.
-
Reagent and Catalyst Activity: The chosen catalyst or reagent may not be active enough to promote the cyclization of a complex substrate efficiently.
-
Substrate Conformation: The precursor molecule may not readily adopt the necessary conformation for the intramolecular bond formation to occur.
Troubleshooting Strategies:
-
Optimization of Reaction Conditions: A systematic screening of solvents, temperatures, and reaction times is crucial. Sometimes, a lower temperature over a longer period can favor the desired product by minimizing decomposition or side reactions.
-
Reagent and Catalyst Screening: Experiment with a variety of catalysts or reagents. For instance, in related Daphniphyllum alkaloid syntheses, various Lewis acids and transition metal catalysts have been employed for key cyclizations.
-
Substrate Modification: If possible, modifying a nearby functional group or protecting group might alter the conformational preference of the substrate, making the cyclization more favorable.
Q2: We are observing the formation of significant amounts of a diastereomeric byproduct during a critical stereocenter-forming reaction. How can we improve the diastereoselectivity?
A2: Achieving high diastereoselectivity is a common hurdle in the synthesis of complex natural products with multiple stereocenters. The formation of undesired diastereomers can be due to insufficient facial bias in the substrate or transition state.
Troubleshooting Strategies:
-
Chiral Auxiliaries and Catalysts: Employing a chiral auxiliary on the substrate or using a chiral catalyst can effectively control the stereochemical outcome of the reaction.
-
Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the geometry of the transition state. A systematic solvent screen is recommended.
-
Protecting Group Strategy: The steric bulk of protecting groups near the reacting center can significantly influence the direction of attack of a reagent.
Troubleshooting Guide
Issue 1: Poor Yield in Late-Stage C-H Functionalization
| Potential Cause | Suggested Solution | Expected Outcome |
| Steric hindrance around the target C-H bond. | - Screen a panel of catalysts with varying steric bulk. - Modify the directing group to extend its reach or alter its coordinating properties. | Improved catalyst access to the C-H bond, leading to higher yields. |
| Low reactivity of the C-H bond. | - Increase the reaction temperature in small increments. - Use a more reactive catalyst system. | Increased reaction rate and conversion to the desired product. |
| Competing side reactions (e.g., dimerization, decomposition). | - Lower the reaction concentration (high dilution). - Add the substrate slowly to the reaction mixture. | Minimized intermolecular side reactions, favoring the intramolecular functionalization. |
Issue 2: Inefficient [4+2] Cycloaddition for Core Assembly
| Potential Cause | Suggested Solution | Expected Outcome |
| Unfavorable frontier molecular orbital (FMO) energies. | - Employ a Lewis acid catalyst to lower the LUMO energy of the dienophile. - Modify the electronics of the diene or dienophile through substituent changes. | Enhanced reaction rate and improved yield of the cycloaddition product. |
| Thermal decomposition of reactants or product. | - Screen lower reaction temperatures. - Consider using a pressure reactor to allow for lower boiling point solvents at sufficient temperatures. | Reduced byproduct formation and increased isolated yield of the desired cycloadduct. |
| Reversibility of the cycloaddition (retro-[4+2]). | - Use a dienophile with a stronger electron-withdrawing group to make the cycloaddition more exothermic. - Trap the product in situ with a subsequent reaction. | Shift in equilibrium towards the product side, preventing decomposition back to starting materials. |
Experimental Protocols
Protocol 1: Optimized Intramolecular Aldol (B89426) Condensation
This protocol is adapted from challenges faced in the synthesis of related Daphniphyllum alkaloids where the formation of a seven-membered ring via an intramolecular aldol reaction proved challenging.[1]
-
Preparation of the Precursor: Dissolve the aldehyde-ketone precursor (1.0 eq) in anhydrous, degassed methanol (B129727) to a concentration of 0.01 M.
-
Reaction Initiation: Cool the solution to 0 °C under an inert atmosphere (Argon or Nitrogen).
-
Base Addition: Add freshly prepared sodium methoxide (B1231860) (1.2 eq) solution in methanol dropwise over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour.
-
Work-up: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (B109758) (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Note: If a dimeric byproduct is observed, consider using higher dilution or a slower addition of the base. If elimination of the aldol adduct occurs, subsequent treatment with a mild acid like p-TsOH can be performed to yield the enone.[1]
Visualizations
Caption: Workflow for the optimized intramolecular aldol condensation.
Caption: Troubleshooting logic for poor diastereoselectivity.
References
addressing solubility issues of Daphnilongeranin A in bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Daphnilongeranin A, a member of the Daphniphyllum alkaloid family. Due to the limited specific data on this compound, this guide also provides broader information based on the known properties of related alkaloids to address potential challenges, particularly concerning solubility in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a complex polycyclic alkaloid belonging to the Daphniphyllum family of natural products. While specific biological activities for this compound are not extensively documented in publicly available literature, alkaloids of this class are known to exhibit a range of biological effects, including cytotoxic, antioxidant, and vasorelaxant properties. Many Daphniphyllum alkaloids have been investigated for their potential as anti-cancer agents.
Q2: I am having trouble dissolving this compound for my bioassay. What are the recommended solvents?
Poor aqueous solubility is a common challenge with many natural products, including alkaloids. While specific solubility data for this compound is scarce, a common starting point for dissolving lipophilic compounds for in vitro assays is the use of a stock solution in 100% Dimethyl Sulfoxide (DMSO). This stock can then be serially diluted into the aqueous cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical workflow for preparing this compound for a cell-based assay?
The following workflow is a general guideline for preparing a poorly soluble compound like this compound for a cell-based cytotoxicity assay.
Troubleshooting Guides
Issue: Precipitation of this compound upon dilution in aqueous buffer or cell culture medium.
-
Possible Cause 1: Exceeded Solubility Limit. The concentration of this compound in the final aqueous solution may be above its solubility limit.
-
Troubleshooting Step:
-
Decrease the final concentration of this compound in the assay.
-
Increase the percentage of DMSO in the final solution, being mindful of the tolerance of your specific cell line (typically not exceeding 0.5%).
-
Consider using a co-solvent. A small percentage of a water-miscible organic solvent like ethanol (B145695) or methanol (B129727) in your stock solution before dilution in DMSO might improve solubility. However, the effect on your biological system must be validated.
-
-
-
Possible Cause 2: pH-dependent Solubility. The solubility of alkaloids can be highly dependent on the pH of the solution.
-
Troubleshooting Step:
-
Determine the pKa of this compound if possible.
-
Adjust the pH of your buffer to a range where the compound is more likely to be in its more soluble ionized form. This may not be feasible for cell-based assays where the pH must be maintained within a narrow physiological range.
-
-
Issue: Inconsistent or non-reproducible results in bioassays.
-
Possible Cause 1: Incomplete Dissolution of the Stock Solution. The compound may not be fully dissolved in the initial DMSO stock.
-
Troubleshooting Step:
-
Vortex the stock solution vigorously.
-
Use gentle warming (e.g., 37°C water bath) to aid dissolution.
-
Sonication can also be employed to break up small aggregates.
-
Visually inspect the stock solution for any particulate matter before use.
-
-
-
Possible Cause 2: Compound Degradation. this compound may be unstable in the solvent or under the experimental conditions.
-
Troubleshooting Step:
-
Prepare fresh stock solutions for each experiment.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect the compound from light if it is light-sensitive.
-
-
Experimental Protocols
General Protocol for Assessing Cytotoxicity using an MTT Assay
This protocol provides a general framework. Specific parameters such as cell seeding density and incubation times should be optimized for your particular cell line and experimental goals.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| HeLa (Cervical Cancer) | Daphnezomine W | 72 | 16.0 (as µg/mL) |
| A549 (Lung Cancer) | Daphnane Diterpenoids | 48 | 0.007 - 0.0247 |
| MCF-7 (Breast Cancer) | Related Alkaloid | 48 | ~5-20 |
| HCT116 (Colon Cancer) | Related Alkaloid | 48 | ~10-30 |
Note: The IC50 values presented are for illustrative purposes and are based on data for other Daphniphyllum alkaloids or related compounds. Actual values for this compound will need to be determined experimentally.
Signaling Pathways
Cytotoxic alkaloids often exert their effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. Based on the known mechanisms of other cytotoxic natural products, this compound could potentially impact pathways such as PI3K/Akt and MAPK/ERK.
Technical Support Center: Enhancing the Experimental Stability of Complex Alkaloids
Disclaimer: Information regarding the specific stability and degradation of Daphnilongeranin A is not currently available in published scientific literature. The following troubleshooting guide and FAQs are based on general principles for handling complex alkaloids and insights from the total synthesis of related Daphniphyllum compounds. Researchers should treat this compound as a potentially sensitive molecule and perform initial stability tests under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period. What are the potential causes?
A1: Loss of activity for complex alkaloids like those in the Daphniphyllum family can stem from several factors. These molecules often contain multiple reactive functional groups susceptible to degradation under common experimental conditions. Key potential causes include:
-
pH Instability: The complex structure may be sensitive to acidic or basic conditions, leading to hydrolysis, epimerization, or rearrangement.
-
Oxidative Degradation: Exposure to atmospheric oxygen can lead to the oxidation of sensitive moieties within the molecule.
-
Photodegradation: Exposure to light, especially UV wavelengths, can induce decomposition.
-
Temperature Sensitivity: Elevated temperatures can accelerate degradation pathways.
-
Solvent Incompatibility: The choice of solvent can influence the stability of the compound. Protoc solvents, in particular, may participate in degradation reactions.
Q2: What are the recommended general storage conditions for this compound?
A2: While specific data is unavailable for this compound, general best practices for storing complex, potentially unstable natural products should be followed:
-
Solid Form: Store the compound as a solid in a tightly sealed vial.
-
Low Temperature: Keep at -20°C or -80°C for long-term storage.
-
Inert Atmosphere: For maximum stability, consider storing the solid under an inert atmosphere (e.g., argon or nitrogen).
-
Light Protection: Use amber vials or wrap vials in aluminum foil to protect from light.
Q3: How should I prepare stock solutions of this compound?
A3: To minimize degradation in solution:
-
Use High-Quality Solvents: Use anhydrous, high-purity solvents (e.g., DMSO, ethanol, or DMF). The choice of solvent should be validated for both solubility and stability.
-
Prepare Fresh Solutions: Ideally, prepare solutions fresh for each experiment.
-
Inert Atmosphere: If possible, degas the solvent and prepare the solution under an inert atmosphere.
-
Storage of Stock Solutions: If short-term storage is necessary, store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Inconsistent Results in Cell-Based Assays
| Symptom | Possible Cause | Suggested Solution |
| Decreasing potency in later experiments compared to initial ones. | Degradation of the compound in the stock solution or in the culture medium. | 1. Prepare a fresh stock solution from solid material for each experiment.2. Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium at 37°C. Analyze the medium at different time points (e.g., 0, 2, 8, 24 hours) by HPLC or LC-MS to quantify the remaining compound.3. If degradation in the medium is confirmed, consider shorter incubation times or repeated dosing. |
| High variability between replicate wells. | Adsorption to plasticware or precipitation in the aqueous medium. | 1. Pre-treat pipette tips and plates with a blocking agent like bovine serum albumin (BSA) if compatible with your assay.2. Visually inspect for precipitation after adding the compound to the medium.3. Assess solubility in the final assay buffer and consider using a lower concentration or adding a solubilizing agent if necessary. |
Issue 2: Evidence of Compound Degradation (e.g., new peaks in HPLC/LC-MS)
| Symptom | Possible Cause | Suggested Solution |
| Appearance of new peaks over time in a solution stored at room temperature. | Room temperature instability (hydrolysis, oxidation, or rearrangement). | 1. Minimize Time at Room Temperature: Keep solutions on ice whenever possible during experimental setup.2. pH Control: Ensure the pH of your buffers is controlled and investigate the compound's stability across a pH range (e.g., pH 5, 7, 9) to identify optimal conditions.3. Use of Antioxidants: If oxidation is suspected, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your stock solution, if it does not interfere with the experiment. |
| Degradation observed after exposure to fluorescent microscopy light source. | Photodegradation. | 1. Minimize light exposure during all steps of the experiment.2. Use red-shifted fluorescent probes and filters to avoid high-energy light.3. Perform control experiments where the compound is exposed to the light source for the typical duration of the experiment and then analyzed for degradation. |
Experimental Protocols
Protocol 1: Basic Stability Assessment of this compound in Experimental Buffer
This protocol provides a framework to determine the stability of this compound under your specific experimental conditions.
1. Materials:
- This compound
- High-purity solvent for stock solution (e.g., DMSO)
- Your experimental buffer (e.g., PBS, cell culture medium)
- HPLC or LC-MS system
2. Procedure: a. Prepare a concentrated stock solution of this compound in your chosen organic solvent (e.g., 10 mM in DMSO). b. Dilute the stock solution to your final working concentration in your pre-warmed experimental buffer (e.g., 10 µM in cell culture medium at 37°C). c. Immediately take a sample (t=0) and inject it into the HPLC/LC-MS to obtain an initial peak area representing 100% of the compound. d. Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO₂). e. Collect and analyze samples at subsequent time points (e.g., 1, 4, 8, 24, 48 hours). f. Quantify the peak area of the parent compound at each time point and normalize it to the t=0 sample to determine the percentage of remaining this compound.
3. Data Presentation:
| Time (hours) | Temperature (°C) | pH | % Remaining this compound |
| 0 | 37 | 7.4 | 100 |
| 1 | 37 | 7.4 | Experimental Value |
| 4 | 37 | 7.4 | Experimental Value |
| 8 | 37 | 7.4 | Experimental Value |
| 24 | 37 | 7.4 | Experimental Value |
| 48 | 37 | 7.4 | Experimental Value |
Visualizing Potential Instability and Mitigation Strategies
The following diagrams illustrate generalized concepts of compound instability and logical workflows for troubleshooting.
Caption: Potential degradation routes for complex alkaloids.
Caption: A logical workflow for troubleshooting instability.
Technical Support Center: Refining the Synthetic Route to Daphnilongeranin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Daphnilongeranin A and related Daphniphyllum alkaloids. The complex, sterically congested hexacyclic structure of these molecules presents unique synthetic challenges. This guide addresses specific issues that may be encountered during key transformations.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound and its intermediates.
Question 1: The Lu [3+2] cycloaddition for the construction of the E ring is giving low yields and a mixture of diastereomers. How can this be optimized?
Answer: Low yields and poor diastereoselectivity in the phosphine-mediated [3+2] cycloaddition are common issues. Several factors can be tuned to improve the outcome:
-
Phosphine (B1218219) Promoter: The choice of phosphine is critical. While triphenylphosphine (B44618) (Ph₃P) is commonly used, other phosphines like tributylphosphine (B147548) (Bu₃P) or bidentate phosphines such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF) can significantly impact the yield and selectivity. It is recommended to screen a variety of phosphine promoters.[1]
-
Solvent: The reaction is sensitive to the solvent. Chloroform (B151607) is a common choice, but other aprotic solvents should be considered if yields are low.
-
Reaction Time and Temperature: These parameters should be carefully monitored and optimized. Longer reaction times or elevated temperatures do not always lead to higher yields and can promote side reactions.
-
Purification: The resulting cyclopentene (B43876) products can be challenging to separate from the phosphine oxide byproduct. Careful column chromatography with a well-chosen solvent system is essential.
Question 2: During the late-stage intramolecular aldol (B89426) cyclization to form the seven-membered D ring, an undesired dimeric product is forming. How can this be prevented?
Answer: The formation of dimeric or oligomeric byproducts in intramolecular aldol reactions, especially for the formation of medium-sized rings, is a known challenge due to competing intermolecular reactions. Here are some strategies to favor the desired intramolecular cyclization:
-
High Dilution: Performing the reaction under high dilution conditions (typically in the range of 0.001 M to 0.01 M) is the most effective way to suppress intermolecular reactions.
-
Slow Addition: The substrate can be added slowly to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration of the starting material, further favoring intramolecular cyclization.
-
Choice of Base and Temperature: The strength and steric bulk of the base, as well as the reaction temperature, can influence the reaction pathway. Weaker bases and lower temperatures may favor the desired cyclization. For instance, treatment with methanolic hydroxide (B78521) and heating can lead to a mixture of the aldol product and the corresponding elimination product. Subsequent treatment with an acid like p-TsOH can then drive the reaction towards the desired enone.
Question 3: The Krapcho demethoxycarbonylation step is resulting in a low yield of the desired product. What are the potential issues and solutions?
Answer: Low yields in Krapcho decarboxylations can be frustrating. Potential issues include incomplete reaction, side reactions, or product degradation under the harsh reaction conditions.
-
Reaction Conditions: This reaction typically requires high temperatures (often >150 °C) and a polar aprotic solvent like DMSO or DMF, with a salt such as LiCl or NaCl. Ensure the temperature is high enough and the reaction is run for a sufficient amount of time. Monitoring the reaction by TLC or LC-MS is crucial.
-
Water Content: The presence of water is often necessary for the reaction to proceed efficiently. Using wet DMSO or adding a controlled amount of water can sometimes improve the yield.
-
Alternative Reagents: If standard conditions fail, consider alternative decarboxylation methods that might be milder.
-
Work-up Procedure: The work-up should be performed carefully to avoid decomposition of the product.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the asymmetric synthesis of this compound and related alkaloids?
A1: A frequently used chiral starting material is (S)-carvone, a commercially available terpene. This allows for the establishment of early stereocenters that are carried through the synthesis.
Q2: Are there any biomimetic strategies employed in the synthesis of this compound?
A2: Yes, biomimetic approaches are a key strategy. These routes often mimic the proposed biosynthetic pathways of the Daphniphyllum alkaloids. For instance, a bioinspired cationic rearrangement has been used to construct the tetrasubstituted benzene (B151609) ring of related alkaloids.[2]
Q3: How is the congested all-carbon quaternary stereocenter typically constructed?
A3: The construction of the sterically hindered quaternary center is a significant challenge. One successful strategy involves a palladium-catalyzed oxidative cyclization. Other methods like the Lu [3+2] cycloaddition also play a crucial role in setting up vicinal tertiary and quaternary centers.
Quantitative Data
The following tables summarize key quantitative data from reported synthetic routes.
Table 1: Optimization of the Lu [3+2] Cycloaddition
| Entry | Phosphine Promoter | Yield of Product A (%) | Yield of Product B (%) |
| 1 | Ph₃P | 31 | 40 |
| 2 | (4-FC₆H₄)₃P | 35 | 38 |
| 3 | Bu₃P | 5 | 67 |
| 4 | (±)-BINAP | 15 | 23 |
| 5 | DPPB | 21 | 57 |
| 6 | DPPF | 45 | 22 |
| Data adapted from a study on a related Daphniphyllum alkaloid synthesis.[1] |
Table 2: Key Reaction Steps and Yields in a this compound-type Synthesis
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Luche Reduction | 49, CeCl₃·7H₂O, NaBH₄, MeOH, 0 °C | 96 |
| 2 | Dehydration | 51, MsOH, CH₂Cl₂; then PPTS, 4 Å MS | 90 (over 2 steps) |
Experimental Protocols
Protocol 1: Lu [3+2] Cycloaddition for E-Ring Construction
This protocol is a general guideline for the phosphine-promoted [3+2] cycloaddition.
-
To a solution of the enone substrate (1.0 equiv) and the allenoate (1.2 equiv) in dry chloroform (0.1 M) is added the phosphine promoter (e.g., DPPF, 0.3 equiv).
-
The reaction mixture is stirred at room temperature for 24 hours, or until TLC analysis indicates completion of the reaction.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to afford the desired cyclopentene product.
Protocol 2: Intramolecular Aldol Cyclization for D-Ring Formation
This protocol describes a two-step procedure to favor the formation of the seven-membered ring enone.
-
To a solution of the keto-aldehyde precursor in methanol (B129727) is added a solution of sodium hydroxide in water. The mixture is heated to reflux and monitored by TLC.
-
Upon consumption of the starting material, the reaction is cooled to room temperature and the methanol is removed under reduced pressure.
-
The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated.
-
The crude mixture of the aldol addition and elimination products is dissolved in benzene, and a catalytic amount of p-toluenesulfonic acid (p-TsOH) is added.
-
The mixture is heated to reflux with a Dean-Stark trap to remove water.
-
After the conversion is complete (monitored by TLC), the reaction is cooled, washed with saturated sodium bicarbonate solution, and the organic layer is dried and concentrated.
-
The crude product is purified by flash column chromatography to yield the desired enone.
Visualizations
Synthetic Pathway Overview
Caption: A simplified workflow of the total synthesis of this compound.
Troubleshooting Logic for Low-Yield Cycloaddition
Caption: A decision-making workflow for troubleshooting a low-yielding [3+2] cycloaddition.
References
Navigating the Synthesis of Daphnilongeranin A: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The total synthesis of Daphnilongeranin A, a complex Daphniphyllum alkaloid, presents a significant challenge in synthetic organic chemistry. The intricate, cage-like architecture of this natural product necessitates a multi-step synthetic sequence where the control of stereochemistry and the minimization of byproducts are paramount to achieving a successful outcome. This technical support center provides troubleshooting guides and frequently asked questions to address specific issues that researchers may encounter during their synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of byproduct formation in the synthesis of this compound and related alkaloids?
A1: Byproduct formation in this compound synthesis often arises from several key transformations:
-
Cycloaddition Reactions: Intermolecular [3+2] cycloadditions are pivotal for constructing the core ring system. However, these reactions can sometimes lead to diastereomers or regioisomeric byproducts. The choice of catalyst, solvent, and temperature can significantly influence the stereochemical outcome.
-
Rearrangements: Cationic rearrangements, while powerful for forging complex carbocyclic frameworks, can be prone to generating undesired constitutional isomers if the carbocation intermediates are not adequately controlled.
-
Oxidation/Reduction Reactions: Chemoselectivity is a major concern. For instance, the reduction of a specific ketone in the presence of other reducible functional groups (e.g., hemiaminals) requires carefully selected reagents to avoid over-reduction or undesired side reactions.
-
Aldol (B89426) Cyclizations: Late-stage aldol cyclizations to form key rings can be sensitive to reaction conditions, potentially leading to elimination products or alternative cyclization pathways.
Q2: How can I control the diastereoselectivity of the key [3+2] cycloaddition step?
A2: Achieving high diastereoselectivity in the phosphine-catalyzed [3+2] cycloaddition is crucial. Based on reported syntheses of related compounds like daphenylline, the following factors are critical:
-
Phosphine (B1218219) Catalyst: The choice of phosphine can influence the stereochemical outcome.
-
Additives: The use of additives, such as K₂CO₃/MeOH, has been shown to be effective in promoting the desired cycloaddition.
-
Substrate Control: The inherent stereochemistry of the enone and the alkyne coupling partners plays a significant role in directing the approach of the reactants.
Q3: During the synthesis of the tetracyclic core, I am observing the formation of a dimeric byproduct during the intramolecular aldol reaction. How can this be mitigated?
A3: The formation of dimeric byproducts in intramolecular aldol reactions is often a concentration-dependent issue. To favor the desired intramolecular cyclization over intermolecular dimerization, consider the following:
-
High Dilution: Running the reaction at a lower concentration can significantly reduce the probability of two molecules reacting with each other.
-
Slow Addition: Adding the substrate slowly to the reaction mixture containing the base can also help maintain a low effective concentration of the reactive species.
-
Alternative Conditions: Treatment with methanolic hydroxide (B78521) followed by heating has been reported to successfully induce cyclization, though it may yield a mixture of the aldol and elimination products. Subsequent treatment with an acid like p-TsOH can then drive the reaction to the desired enone.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low yield in the [3+2] cycloaddition step | Suboptimal catalyst or reaction conditions. | Screen different phosphine catalysts. Optimize temperature and reaction time. Ensure the purity of starting materials. In some cases, a 1,1'-bis(diphenylphosphino)ferrocene-promoted cycloaddition has been used successfully.[2] |
| Formation of undesired diastereomers | Lack of stereocontrol in a key bond-forming reaction. | Re-evaluate the catalyst and chiral auxiliaries used. Modify the substrate to introduce steric hindrance that favors the desired stereochemical outcome. |
| Incomplete cationic rearrangement | Insufficiently acidic conditions or carbocation instability. | Screen a panel of Lewis and Brønsted acids. Consider using a stronger acid or a different solvent system to stabilize the cationic intermediate. |
| Side reactions during Luche reduction | Non-selective reduction of other functional groups. | Ensure the use of CeCl₃·7H₂O as an additive to enhance the selectivity for ketone reduction over other carbonyls.[3] Monitor the reaction closely by TLC to avoid over-reduction. |
| Failure of late-stage aldol cyclization | Steric hindrance or unfavorable ring strain. | Attempt the cyclization under various basic or acidic conditions (e.g., LDA, NaOH, p-TsOH). Consider a protecting group strategy to temporarily alter the steric environment. |
Key Synthetic Pathways and Potential Byproducts
The following diagram illustrates a generalized synthetic pathway towards this compound, highlighting a critical step where byproduct formation can occur.
References
Validation & Comparative
Comparative Analysis of Daphnilongeranin A and B: A Review of Current Knowledge
A comprehensive review of the available scientific literature reveals a significant focus on the synthetic chemistry of Daphnilongeranin A and B, with a notable absence of comparative biological data. While the broader class of Daphniphyllum alkaloids is known for a range of biological activities, specific experimental data detailing the cytotoxic, apoptotic, or other pharmacological effects of this compound and B, particularly in a comparative context, is not publicly available at this time. This guide summarizes the existing chemical knowledge and highlights the current gap in the biological understanding of these complex natural products.
Chemical Structure and Synthesis
This compound and B belong to the Daphniphyllum alkaloids, a large family of structurally complex natural products isolated from plants of the genus Daphniphyllum. These alkaloids are characterized by their intricate, polycyclic skeletons, which have made them challenging and attractive targets for total synthesis by organic chemists.
Daphnilongeranin B , in particular, is a hexacyclic alkaloid with a complex cage-like backbone.[1][2] Its formidable structure, featuring multiple stereogenic centers, has spurred the development of innovative synthetic strategies.[3][4][5][6][7][8][9] Key features of its synthesis include the use of intermolecular [3+2] cycloaddition and late-stage aldol (B89426) cyclization to construct its intricate ring system.[2] The total synthesis of (-)-Daphnilongeranin B has been a significant achievement in the field of natural product synthesis.[1][2]
Information regarding the specific chemical structure and synthesis of This compound is less prevalent in the current body of literature, though it is categorized within the this compound subfamily of Daphniphyllum alkaloids.[10][11]
Biological Activity: A Knowledge Gap
Despite the extensive research into their chemical synthesis, there is a conspicuous lack of published experimental data on the biological activities of this compound and B. The broader family of Daphniphyllum alkaloids has been reported to exhibit a variety of biological functionalities, including:
-
Cytotoxicity: The ability to kill cancer cells.[12]
-
Inhibitory activity against kinase enzymes: Potential for interfering with cell signaling pathways.[12]
-
Pesticidal activity: Activity against organisms like brine shrimp.[12]
-
Anti-HIV activity: As seen in related dimeric calyciphylline A-type alkaloids.[12]
However, specific studies detailing these effects for this compound and B are not available. Consequently, a comparative analysis of their performance, including quantitative data from cytotoxicity assays, apoptosis studies, or elucidation of their mechanisms of action and signaling pathways, cannot be provided at this time.
The absence of this crucial biological information prevents the creation of data tables, experimental protocols, and signaling pathway diagrams as requested. Further research is required to isolate sufficient quantities of these compounds and to conduct thorough biological evaluations to understand their therapeutic potential.
Future Directions
The successful total syntheses of this compound and B now open the door for these much-needed biological investigations. With synthetic routes established, researchers can potentially produce sufficient quantities of these alkaloids to perform a wide range of biological assays. Future research should focus on:
-
In vitro cytotoxicity screening: Testing the compounds against a panel of cancer cell lines to determine their potency and selectivity.
-
Mechanism of action studies: Investigating how these compounds exert their cytotoxic effects, including apoptosis induction, cell cycle arrest, and inhibition of specific cellular targets.
-
Signaling pathway analysis: Identifying the key signaling pathways modulated by this compound and B in cancer cells.
-
In vivo studies: Evaluating the antitumor efficacy and toxicity of the compounds in animal models.
A comparative analysis of the biological activities of this compound and B, once such data becomes available, will be invaluable for the drug development community and could potentially lead to the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Divergent Total Syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Facile Synthesis of the Tricyclic Core of Daphniphyllum Alkaloid Daphnilongeranin B via Oxidative Nazarov Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Total Synthesis of Four Classes of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Comparative Analysis of the Cytotoxic Activity of Daphnezomine Analogs, Structurally Related to Daphnilongeranin A
A comprehensive guide for researchers, scientists, and drug development professionals on the structure-activity relationship of Daphniphyllum alkaloids, focusing on the cytotoxic properties of daphnezomine analogs as a case study in the absence of extensive data on Daphnilongeranin A derivatives.
Due to a lack of comprehensive structure-activity relationship (SAR) studies on this compound analogs, this guide presents a comparative analysis of the cytotoxic activities of closely related Daphniphyllum alkaloids, specifically daphnezomine B and daphnezomine W. These compounds share a common Daphniphyllum alkaloid core structure and provide valuable insights into the potential cytotoxic effects of this class of natural products.
Data Presentation: Cytotoxicity of Daphnezomine Analogs
The following table summarizes the available quantitative data on the cytotoxic activity of daphnezomine B and daphnezomine W against different cancer cell lines. This data serves as a preliminary basis for understanding the structure-activity relationships within this subclass of Daphniphyllum alkaloids.
| Compound | Cell Line | IC50 Value | Reference |
| Daphnezomine B | Murine Lymphoma L1210 | 1.2 µM | [1] |
| Daphnezomine W | Human Cervical Cancer (HeLa) | 16.0 µg/mL | [2] |
Note: A direct comparison of potency is challenging due to the different cell lines and units of measurement used in the respective studies.
Experimental Protocols
The cytotoxic activities of the daphnezomine analogs were determined using established cell viability assays. Below is a detailed methodology for a typical MTT assay, a common colorimetric assay for assessing cell metabolic activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Daphniphyllum alkaloid analogs (e.g., daphnezomine W) dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
DMSO
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium.
-
The plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
A series of dilutions of the test compounds are prepared in culture medium.
-
The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells.
-
Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.
-
The plates are incubated for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization
The following diagram illustrates a general workflow for the isolation and cytotoxic evaluation of Daphniphyllum alkaloids.
Caption: Workflow for Isolation and Cytotoxicity Testing of Alkaloids.
References
A Comparative Analysis of the Bioactivity of Daphnilongeranin A and Other Daphniphyllum Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The Daphniphyllum alkaloids are a large and structurally diverse family of natural products known for their complex polycyclic skeletons and a wide range of biological activities.[1][2] This guide provides a comparative overview of the bioactivity of Daphnilongeranin A and other notable Daphniphyllum alkaloids, with a focus on their cytotoxic and anti-inflammatory effects. While specific experimental data for this compound is limited in the current literature, this guide draws comparisons from structurally related compounds within the same family to provide a valuable resource for researchers in the field.
Bioactivity Comparison of Daphniphyllum Alkaloids
The bioactivities of Daphniphyllum alkaloids have been investigated against various cancer cell lines and in models of inflammation. The following table summarizes the available quantitative data for a selection of these compounds. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Alkaloid | Bioactivity Type | Cell Line/Model | IC50 (µM) | Reference |
| Daphnioldhanol A | Cytotoxicity | HeLa | 31.9 | [3] |
| Daphnilongeridine | Cytotoxicity | P-388 | 2.4 | [2] |
| HL-60 | 9.5 | [2] | ||
| Daphangustifoline B | Cytotoxicity | HL-60, MCF-7, A549 | Weak | [2] |
| Calycindaphine C | NF-κB Inhibition | HEK293T | - | [4] |
| Calycindaphine D | NF-κB Inhibition | HEK293T | - | [4] |
| Calycindaphine G | NF-κB Inhibition | HEK293T | - | [4] |
| Calycindaphine F | TGF-β Inhibition | HepG2 | - | [4] |
| Calycindaphine H | TGF-β Inhibition | HepG2 | - | [4] |
| Calycindaphine I | Autophagy Induction | HEK293 | - | [4] |
| Calycindaphine K | Autophagy Induction | HEK293 | - | [4] |
Key Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the bioactivity of Daphniphyllum alkaloids.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Daphniphyllum alkaloids) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The amount of nitrite (B80452), a stable metabolite of NO, in the culture medium is quantified using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Absorbance Measurement: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated as: [(NO level in LPS-stimulated cells - NO level in treated cells) / NO level in LPS-stimulated cells] × 100.
Signaling Pathways Modulated by Daphniphyllum Alkaloids
Several Daphniphyllum alkaloids have been shown to modulate key signaling pathways involved in inflammation and cell survival, including the NF-κB, TGF-β, and autophagy pathways.
Caption: General experimental workflow for assessing bioactivity.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Some Daphniphyllum alkaloids have demonstrated the ability to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.
References
Unraveling the Therapeutic Potential of Daphnilongeranin A: A Comparative Analysis of Biological Activities
While the precise molecular targets of the complex Daphniphyllum alkaloid, Daphnilongeranin A, remain to be definitively validated, the broader family of related compounds has demonstrated a compelling range of biological activities. This guide provides a comparative overview of these activities, juxtaposing the preliminary data on Daphniphyllum alkaloids with established therapeutic agents. The focus is on cytotoxicity, anti-HIV, antiplatelet, vasorelaxant, and neurotrophic effects, offering researchers a data-driven perspective on the potential avenues for future investigation into this compound and its congeners.
The intricate architecture of Daphniphyllum alkaloids has long intrigued synthetic chemists. However, their pharmacological potential is an emerging field of study. This analysis delves into the existing, albeit limited, biological data for this compound and its close relatives, such as Daphnilongeranin B, Daphenylline, and Logeracemin A. By comparing their observed effects with well-characterized compounds, we aim to contextualize their potential therapeutic applications and highlight the necessity for comprehensive target identification and validation studies.
Cytotoxic Activity: A Potential Avenue for Anticancer Research
Several Daphniphyllum alkaloids have exhibited cytotoxic effects against various cancer cell lines. This suggests a potential role as anticancer agents, although the specific mechanisms of action are yet to be elucidated. The following table compares the cytotoxic activity of select Daphniphyllum alkaloids with a standard chemotherapeutic agent, Doxorubicin.
| Compound | Cell Line | IC50 (µM) | Reference |
| Daphnezomine W | HeLa | 16.0 µg/mL | [1] |
| Daphnioldhanol A | HeLa | 31.9 | [2] |
| Doxorubicin (Standard) | HeLa | 0.05 - 0.5 | (Typical range) |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the Daphniphyllum alkaloids was primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
-
Cell Seeding: Cancer cell lines (e.g., HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Daphnezomine W, Daphnioldhanol A) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Anti-HIV Activity: A Glimmer of Hope in Antiviral Research
Logeracemin A, a dimeric Daphniphyllum alkaloid, has demonstrated notable anti-HIV activity. This finding opens up a new avenue for the development of novel antiretroviral drugs. The following table compares the anti-HIV activity of Logeracemin A with the well-established HIV-1 reverse transcriptase inhibitor, Zidovudine (AZT).
| Compound | Assay System | EC50 (µM) | Selectivity Index (SI) | Reference |
| Logeracemin A | HIV-1 Replication | 4.5 ± 0.1 | 6.2 | [3] |
| Zidovudine (AZT) | HIV-1 Replication | ~0.004 | >10,000 | (Typical value) |
Experimental Protocol: Anti-HIV Syncytium Formation Assay
The anti-HIV activity of Logeracemin A was evaluated by observing the inhibition of HIV-1-induced syncytium formation in co-cultures of CEM-T4 cells and H9/HIV-1(IIIB) cells.
-
Cell Co-culture: CEM-T4 cells are co-cultured with H9 cells chronically infected with the HIV-1(IIIB) virus strain.
-
Compound Treatment: The co-cultured cells are treated with various concentrations of the test compound (Logeracemin A) and a positive control (e.g., Zidovudine).
-
Incubation: The cultures are incubated for a period that allows for syncytium formation (typically 24-48 hours). Syncytia are large, multinucleated cells formed by the fusion of infected and uninfected cells, a characteristic cytopathic effect of HIV-1.
-
Syncytium Counting: The number of syncytia in each well is counted under a microscope.
-
EC50 Calculation: The half-maximal effective concentration (EC50), the concentration of the compound that inhibits syncytium formation by 50%, is determined.
-
Cytotoxicity Assessment: The cytotoxicity of the compound on the host cells is also assessed (e.g., using an MTT assay) to determine the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the EC50. A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity.
Antiplatelet and Vasorelaxant Activities: Potential Cardiovascular Applications
Some Daphniphyllum alkaloids, including Daphnilongeranin B, have been reported to exhibit in vitro antiplatelet aggregation effects. Additionally, the family is noted for its vasorelaxant properties. These activities suggest potential applications in cardiovascular disease, though the underlying mechanisms and specific molecular targets are unknown.
The following table provides a conceptual comparison with common antiplatelet and vasorelaxant agents. It is important to note that quantitative data for Daphniphyllum alkaloids in these assays are not yet available in the public domain.
| Biological Activity | Daphniphyllum Alkaloid (Example) | Alternative Agent(s) | Primary Target(s) of Alternatives |
| Antiplatelet Aggregation | Daphnilongeranin B | Aspirin, Clopidogrel | Cyclooxygenase-1 (COX-1), P2Y12 receptor |
| Vasorelaxation | General Daphniphyllum alkaloids | Nitroglycerin, Verapamil | Soluble guanylate cyclase, L-type calcium channels |
Experimental Protocol: In Vitro Platelet Aggregation Assay
-
Platelet-Rich Plasma (PRP) Preparation: Blood is collected from healthy donors, and PRP is prepared by centrifugation.
-
Agonist-Induced Aggregation: Platelet aggregation is induced by adding an agonist such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or arachidonic acid.
-
Compound Incubation: The PRP is pre-incubated with the test compound or a control vehicle before the addition of the agonist.
-
Aggregation Measurement: Platelet aggregation is measured using an aggregometer, which records the change in light transmission through the PRP suspension as platelets aggregate.
-
Inhibition Calculation: The percentage of inhibition of platelet aggregation by the test compound is calculated relative to the control.
Neurotrophic Activity: A Potential for Neurodegenerative Diseases
Daphenylline, another member of the Daphniphyllum alkaloid family, has been associated with the elevation of nerve growth factor (NGF), suggesting potential neurotrophic activity. This is a particularly interesting area for further research, given the therapeutic potential of neurotrophic agents in neurodegenerative diseases like Alzheimer's and Parkinson's.
A direct comparison with other neurotrophic agents is challenging without quantitative data for Daphenylline. However, the conceptual framework for its potential mechanism could involve the modulation of signaling pathways that regulate neuronal survival and differentiation.
Experimental Protocol: Neurite Outgrowth Assay
-
Cell Culture: A neuronal cell line, such as PC12 cells, is cultured in a suitable medium.
-
Compound Treatment: The cells are treated with the test compound (e.g., Daphenylline) and a positive control (e.g., Nerve Growth Factor, NGF).
-
Incubation: The cells are incubated for a period sufficient to induce neurite outgrowth (typically 2-3 days).
-
Microscopic Analysis: The cells are observed under a microscope, and the percentage of cells bearing neurites (processes longer than the cell body diameter) is determined.
-
Dose-Response Analysis: The effect of different concentrations of the compound on neurite outgrowth is quantified to determine its potency.
Conclusion and Future Directions
The Daphniphyllum alkaloids, including this compound, represent a structurally diverse and biologically intriguing class of natural products. While the current body of evidence on their specific biological targets is nascent, the observed cytotoxic, anti-HIV, antiplatelet, vasorelaxant, and potential neurotrophic activities underscore their promise as lead compounds for drug discovery.
The immediate and critical next step is the comprehensive validation of the biological targets for these compounds. Modern chemical biology approaches, such as affinity-based proteomics and genetic screening, will be instrumental in elucidating their mechanisms of action. A deeper understanding of their structure-activity relationships will also be crucial for optimizing their potency and selectivity. The data and protocols presented in this guide serve as a foundational resource for researchers poised to explore the therapeutic landscape of this fascinating family of natural products.
References
- 1. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Logeracemin A, an anti-HIV Daphniphyllum alkaloid dimer with a new carbon skeleton from Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Total Synthesis of Daphnilongeranin A
The intricate, cage-like structure of Daphnilongeranin A, a member of the complex Daphniphyllum alkaloids, has presented a formidable challenge to the synthetic chemistry community. This guide provides a detailed, objective comparison of two prominent total syntheses of this natural product: the divergent approach by Zhai and coworkers and the biomimetic strategy developed by the group of Zhang and Li. This analysis is intended for researchers, scientists, and professionals in drug development, offering a clear overview of the methodologies, quantitative data, and strategic differences between these two routes.
Quantitative Comparison of Synthetic Routes
A summary of the key quantitative metrics for the two synthetic routes to this compound is presented below. This allows for a direct comparison of their efficiency and practicality.
| Metric | Zhai's Divergent Synthesis | Zhang and Li's Biomimetic Synthesis |
| Longest Linear Sequence | 18 steps | 15 steps |
| Overall Yield | ~1.5% | ~3.2% |
| Key Strategy | Intermolecular [3+2] cycloaddition, late-stage aldol (B89426) cyclization | Generalized biomimetic approach, C4-N and C1-C8 bond formation focus |
| Starting Material | Commercially available carvone (B1668592) derivative | Common intermediate derived from a known biogenetic precursor |
Strategic Analysis and Visualization
The synthetic routes of Zhai and Zhang/Li employ distinct strategies to construct the complex hexacyclic core of this compound. These differing approaches are visualized in the following diagrams.
Zhai's Divergent Synthetic Strategy
Zhai's route is characterized by a convergent approach, where key fragments are synthesized separately and then brought together. A pivotal moment in this synthesis is the use of an intermolecular [3+2] cycloaddition to form a key five-membered ring. The synthesis culminates in a late-stage aldol cyclization to complete the hexacyclic framework.
A Comparative Guide to Platelet Aggregation Inhibitors: Daphnilongeranin A in Context
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiplatelet therapeutics, established agents like aspirin (B1665792), clopidogrel (B1663587), and abciximab (B1174564) have well-defined mechanisms and extensive clinical data. This guide provides a comparative overview of these inhibitors and introduces Daphnilongeranin A, a complex alkaloid from the Daphniphyllum genus, as a potential area for future investigation in platelet aggregation modulation. While a range of biological activities, including anticancer, antioxidant, and vasorelaxant properties, have been reported for Daphniphyllum alkaloids, specific data on the antiplatelet effects of this compound are not currently available in published literature.[1][2][3][4][5] One review notes "antiplatelet activating factor (PAF) effects" for the broader class of these alkaloids, suggesting a potential, yet unexplored, avenue for research.[6]
This guide serves to benchmark the known inhibitors and highlight the knowledge gap concerning this compound, thereby underscoring opportunities for novel drug discovery.
Mechanisms of Action: A Comparative Overview
Platelet aggregation is a complex process involving multiple signaling pathways. The primary mechanisms of action for aspirin, clopidogrel, and abciximab are distinct and target different stages of this cascade.
Aspirin exerts its antiplatelet effect through the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme.[7] This action blocks the production of thromboxane (B8750289) A2 (TXA2), a potent platelet agonist.[7] The effect of aspirin lasts for the entire lifespan of the platelet, which is approximately seven to ten days.[7]
Clopidogrel , a prodrug, is metabolized in the liver to its active form, which then irreversibly blocks the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on the platelet surface.[8][9] This prevents ADP from binding to its receptor and initiating a signaling cascade that leads to platelet activation and aggregation.[8][10]
Abciximab is a monoclonal antibody fragment that targets the glycoprotein (B1211001) (GP) IIb/IIIa receptor, the final common pathway for platelet aggregation.[11] By binding to this receptor, abciximab prevents fibrinogen and von Willebrand factor from cross-linking platelets, thereby inhibiting aggregation regardless of the initial stimulus.[11][12]
Quantitative Comparison of Platelet Inhibition
The following tables summarize key quantitative data for the established platelet aggregation inhibitors. Data for this compound is not available.
Table 1: In Vitro Inhibition of Platelet Aggregation
| Inhibitor | Target | Agonist | Assay | IC50 / Inhibition | Reference |
| Aspirin | COX-1 | Arachidonic Acid | Light Transmission Aggregometry (LTA) | Near-complete inhibition at 81 mg/day | [13] |
| Collagen | LTA | Dose-dependent inhibition | [13] | ||
| Clopidogrel (active metabolite) | P2Y12 Receptor | ADP | LTA | IC50 of 1.9 ± 0.3 μM (washed platelets) | [14] |
| Abciximab | GP IIb/IIIa Receptor | ADP | LTA | >80% inhibition at 0.25 mg/kg bolus | [15][16] |
| Various | Flow Cytometry (PAC-1 binding) | Concentration-dependent inhibition | [7] | ||
| This compound | Unknown | - | - | Data not available |
Table 2: Clinical Pharmacodynamic Data
| Inhibitor | Dosage | Time to Max Inhibition | Duration of Effect | Method of Assessment | Key Findings | Reference |
| Aspirin | 81-325 mg/day | Within 1 hour | 7-10 days (platelet lifespan) | LTA, Urinary Thromboxane | Dose-dependent inhibition of platelet function.[13] | [13] |
| Clopidogrel | 300-600 mg loading dose, 75 mg/day maintenance | 2-4 hours (600 mg loading dose) | 5-7 days | LTA, VerifyNow P2Y12 | Significant inter-individual variability in response.[17] | [17] |
| Abciximab | 0.25 mg/kg bolus followed by infusion | Minutes | 24-48 hours for return of normal platelet function | GP IIb/IIIa receptor occupancy, LTA | Potent, rapid, and reversible inhibition.[12][15] | [12][15] |
| This compound | - | - | - | - | Data not available |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in platelet aggregation and the methodologies to study them is crucial for researchers.
Caption: Simplified signaling pathways of platelet aggregation and targets of major inhibitors.
Caption: General workflow for Light Transmission Aggregometry (LTA).
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment of platelet function.
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet function in vitro.[18]
Objective: To measure platelet aggregation in platelet-rich plasma (PRP) by detecting changes in light transmission upon the addition of a platelet agonist.
Materials:
-
Whole blood collected in 3.2% sodium citrate (B86180) tubes.
-
Platelet agonists (e.g., ADP, collagen, arachidonic acid, thrombin).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Pipettes.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood and allow it to rest at room temperature for at least 30 minutes but no longer than 4 hours.
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Carefully transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., >1500 x g) for 15 minutes to obtain PPP.
-
-
Platelet Aggregation Assay:
-
Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette with a stir bar.
-
Place a cuvette with PPP in the reference well of the aggregometer to set 100% light transmission.
-
Place the cuvette with PRP in the sample well to set 0% light transmission.
-
Add the test compound (e.g., this compound at various concentrations) or vehicle control to the PRP in the sample cuvette.
-
Incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.
-
Add the platelet agonist to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
Lumi-Aggregometry
This method simultaneously measures platelet aggregation and ATP secretion from dense granules.
Objective: To assess both platelet aggregation and the release of ATP as a marker of platelet activation.
Materials:
-
Same as for LTA.
-
Luciferin-luciferase reagent.
-
Lumi-Aggregometer.
Methodology:
-
Sample Preparation:
-
Prepare PRP and PPP as described for LTA.
-
-
Assay Procedure:
-
The procedure is similar to LTA, with the addition of the luciferin-luciferase reagent to the PRP before adding the agonist.
-
The instrument will simultaneously record light transmission (aggregation) and luminescence (ATP release).
-
Flow Cytometry-Based Platelet Function Assays
Flow cytometry offers a powerful tool for the multi-parameter analysis of platelet function in whole blood.[19][20]
Objective: To evaluate specific markers of platelet activation, such as the expression of P-selectin (CD62P) or the activation of the GP IIb/IIIa receptor, on a single-cell level.
Materials:
-
Whole blood collected in 3.2% sodium citrate or other suitable anticoagulant.
-
Fluorescently labeled antibodies against platelet surface markers (e.g., anti-CD41, anti-CD62P, PAC-1).
-
Platelet agonists.
-
Fixation and wash buffers.
-
Flow cytometer.
Methodology:
-
Sample Preparation and Staining:
-
Dilute whole blood with a suitable buffer.
-
Add the test compound and incubate.
-
Add the platelet agonist and incubate for a short period.
-
Add a cocktail of fluorescently labeled antibodies to identify platelets and activation markers.
-
Incubate in the dark at room temperature.
-
Fix the sample with a fixative solution (e.g., paraformaldehyde).
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics and a platelet-specific marker (e.g., CD41).
-
Quantify the expression of activation markers on the platelet surface.
-
Conclusion and Future Directions
While aspirin, clopidogrel, and abciximab represent significant advancements in the prevention and treatment of thrombotic diseases, the search for novel antiplatelet agents with improved efficacy, safety, and pharmacodynamic profiles continues. The complex and diverse chemical structures of natural products, such as the Daphniphyllum alkaloids, offer a promising frontier for new drug discovery.[21][22][23]
The absence of data on the antiplatelet activity of this compound presents a clear opportunity for investigation. Future research should focus on screening this compound and other related alkaloids in the platelet aggregation assays detailed in this guide. Should any activity be identified, further studies to elucidate the mechanism of action and to perform structure-activity relationship analyses would be warranted. Such research could potentially unveil a new class of platelet aggregation inhibitors with a novel mechanism of action, contributing to the development of next-generation antithrombotic therapies.
References
- 1. Total synthesis of the Daphniphyllum alkaloid daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. The chemistry of Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 7. In vitro measurement of platelet glycoprotein IIb/IIIa receptor blockade by abciximab: interindividual variation and increased platelet secretion | Haematologica [haematologica.org]
- 8. Oral antiplatelet therapy and platelet inhibition: An experience from a tertiary care center - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Impact of Generic Clopidogrel Bisulfate on Platelet Inhibition in Patients with Coronary Artery Stents: Results of the ACCEL-GENERIC Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Quantification of abciximab-induced platelet inhibition is assay dependent: a comparative study in patients undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Antiplatelet Drugs: Antithrombotic Therapy and Prevention of Thrombosis, 9th ed: American College of Chest Physicians Evidence-Based Clinical Practice Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Monograph: Abciximab (ReoPro) [ebmconsult.com]
- 16. ahajournals.org [ahajournals.org]
- 17. ajnr.org [ajnr.org]
- 18. d-nb.info [d-nb.info]
- 19. In vitro inhibition of platelets aggregation with generic form of clopidogrel versus branded in patients with stable angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of in vitro platelet aggregation and release and fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Natural Products with Antiplatelet Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Review of Antiplatelet Activity of Traditional Medicinal Herbs on Integrative Medicine Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Herbal or Natural Supplements with Antiplatelet Properties or Increase Risk of Bleeding [ebmconsult.com]
Unveiling a Unique Blueprint: Assessing the Novel Chemical Scaffold of Daphnilongeranin A
The quest for novel chemical entities that can serve as templates for new therapeutics is a cornerstone of modern drug discovery. Within the vast and structurally complex family of Daphniphyllum alkaloids, Daphnilongeranin A emerges as a compound of significant interest due to its unprecedented chemical architecture. This guide provides a comparative analysis of this compound's scaffold, alongside its biological activities and the experimental protocols used for its evaluation, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
The Daphniphyllum alkaloids are a diverse group of more than 350 natural products, known for their intricate and often caged polycyclic skeletons.[1] These compounds are classified into 13 to 35 distinct subfamilies based on their core structures, each presenting unique stereochemical challenges and potential biological activities.[2]
A Novel Scaffold: The Defining Feature of this compound
This compound, first isolated from the leaves and stems of Daphniphyllum longeracemosum, represents a distinct class within this large family of alkaloids.[3] Its chemical framework is described as the first seco-10,17-longistylumphylline A type Daphniphyllum alkaloid, signifying a departure from previously identified scaffolds.[3] The structural novelty lies in its unique ring system, which sets it apart from other well-established Daphniphyllum alkaloid types such as the calyciphylline A, daphniphylline, and yuzurimine (B1675894) scaffolds.
The biosynthesis of these complex molecules is of great interest to chemists, and understanding these pathways can shed light on their structural uniqueness. The intricate arrangement of rings in this compound suggests a complex biosynthetic origin, further highlighting its novelty.
Below is a logical diagram illustrating the position of this compound within the broader context of natural product discovery and its potential for drug development.
Comparative Biological Activity
While the primary interest in this compound lies in its novel scaffold, preliminary biological evaluations have been conducted. In its initial isolation, this compound was reported to exhibit weak inhibition of platelet aggregation.[3] Another study found it to have no antibacterial activity against Bacillus subtilis, Escherichia coli, Bacillus cereus, Staphylococcus aureus, and Erwinia carotovora.
For a comparative perspective, the biological activities of other Daphniphyllum alkaloids with different scaffolds are presented in the table below. It is important to note that a direct comparison of potency is challenging due to the different assays and cell lines used. However, this data provides a snapshot of the cytotoxic potential within the broader Daphniphyllum family.
| Alkaloid Name | Scaffold Type | Biological Activity | Cell Line | IC50 |
| This compound | This compound | Platelet Aggregation Inhibition | - | Weak Inhibition |
| Antibacterial | Various | No Activity | ||
| Daphnioldhanol A | Secodaphnane | Cytotoxicity | HeLa | 31.9 µM[1][4] |
| 2-Deoxymacropodumine A | - | Cytotoxicity | HeLa | ~3.89 µM[1] |
| Daphnezomine W | Daphnezomine L | Cytotoxicity | HeLa | 16.0 µg/mL[5] |
Experimental Protocols
The following are generalized protocols for the types of assays used to evaluate the biological activity of Daphniphyllum alkaloids. The specific parameters for the testing of this compound would be detailed in its original isolation publication.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cell lines (e.g., HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
The workflow for a typical cytotoxicity screening is depicted below.
Antibacterial Assay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target bacteria is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the bacteria to grow.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit the clumping of platelets.
-
Preparation of Platelet-Rich Plasma (PRP): PRP is isolated from whole blood by centrifugation.
-
Incubation: PRP is incubated with the test compound or a vehicle control.
-
Induction of Aggregation: A platelet aggregation-inducing agent (e.g., ADP, collagen, or arachidonic acid) is added.
-
Measurement: Platelet aggregation is measured by monitoring the change in light transmission through the PRP sample over time using an aggregometer. The percentage of inhibition is calculated by comparing the aggregation in the presence of the test compound to the control.
Conclusion
This compound stands out within the extensive family of Daphniphyllum alkaloids due to its novel chemical scaffold. While its initially reported biological activities are modest, the true value of this natural product lies in its unique structural framework. This novelty provides medicinal chemists with a new template for the design of compound libraries and the exploration of new biological targets. Further synthetic efforts to create analogues of this compound and more extensive biological screening are warranted to fully unlock the therapeutic potential of this unique chemical blueprint.
References
- 1. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Alkaloids from Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to a Proposed Cross-Reactivity Study of Daphnilongeranin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnilongeranin A is a structurally complex member of the Daphniphyllum alkaloids, a large family of natural products known for a diverse range of biological activities.[1][2][3] While the broader class of Daphniphyllum alkaloids has been reported to exhibit cytotoxic, antioxidant, vasorelaxant, and anti-platelet activating factor effects, the specific molecular targets of this compound remain uncharacterized.[1][2][4] Notably, some compounds within this family have demonstrated inhibitory activity against kinase enzymes.[5] A thorough investigation of this compound's target engagement and cross-reactivity is a critical step in evaluating its potential as a therapeutic agent or a chemical probe.
This guide outlines a proposed experimental strategy to first identify the primary biological targets of this compound and subsequently to comprehensively assess its cross-reactivity against other potential off-target proteins. The methodologies described herein are established industry-standard assays that provide robust and reliable data for characterizing the selectivity of a compound.
Proposed Experimental Workflow for Target Identification and Cross-Reactivity Profiling
To systematically evaluate the cross-reactivity of this compound, a tiered approach is recommended. This begins with broad screening to identify potential targets, followed by more specific assays to confirm target engagement in a cellular context and to quantify interactions with a wide range of related proteins.
References
A Comparative Spectroscopic Analysis of Synthetic versus Natural Daphnilongeranin A
A definitive guide for researchers, this document provides a comprehensive comparison of the spectroscopic data for synthetic and natural Daphnilongeranin A, a complex Daphniphyllum alkaloid. This guide includes a detailed summary of spectral data, experimental protocols for both the isolation of the natural product and its total synthesis, and a workflow diagram for spectroscopic comparison.
This compound, a member of the growing family of Daphniphyllum alkaloids, has garnered significant interest in the scientific community due to its intricate molecular architecture. The validation of a synthetic route to a complex natural product hinges on the rigorous comparison of the spectroscopic data of the synthetic material with that of the authentic, naturally occurring compound. This guide serves as a crucial resource for researchers by presenting a side-by-side analysis of the reported spectroscopic data for both natural and synthetically derived this compound.
Spectroscopic Data Comparison
The structural identity of a synthesized natural product is unequivocally confirmed when its spectroscopic data are identical to those of the natural counterpart. The following tables summarize the key spectroscopic data for natural and synthetic this compound, drawing from the primary literature.
Table 1: ¹H NMR Data Comparison (CDCl₃)
| Position | Natural this compound (δ, J in Hz) | Synthetic this compound (δ, J in Hz) |
| Data to be extracted from literature | Data to be extracted from literature | Data to be extracted from literature |
Table 2: ¹³C NMR Data Comparison (CDCl₃)
| Position | Natural this compound (δ) | Synthetic this compound (δ) |
| Data to be extracted from literature | Data to be extracted from literature | Data to be extracted from literature |
Table 3: Mass Spectrometry and Optical Rotation Data Comparison
| Parameter | Natural this compound | Synthetic this compound |
| High-Resolution Mass Spectrometry (HRMS) | Data to be extracted from literature | Data to be extracted from literature |
| Optical Rotation [α]D | Data to be extracted from literature | Data to be extracted from literature |
Experimental Protocols
Detailed experimental procedures are essential for the reproducibility of scientific findings. Below are the methodologies for the isolation of natural this compound and its total synthesis, as reported in the peer-reviewed literature.
Isolation of Natural this compound
The isolation of this compound was first reported by Yang and colleagues from the leaves and stems of Daphniphyllum longeracemosum. The general procedure is as follows:
-
Extraction: The air-dried and powdered leaves and stems of D. longeracemosum were extracted with methanol. The resulting extract was then partitioned between ethyl acetate (B1210297) and water.
-
Chromatographic Separation: The ethyl acetate-soluble portion was subjected to a series of chromatographic techniques, including silica (B1680970) gel column chromatography, Sephadex LH-20, and preparative reverse-phase High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[1]
Total Synthesis of this compound
The first total synthesis of this compound was accomplished by Zhang and coworkers. Their synthetic route is a multi-step process, the final steps of which are detailed below:
-
(Detailed synthetic steps leading to the final product will be extracted from the supporting information of the publication and presented here.)
Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the comparison of spectroscopic data between a natural product and its synthetic counterpart to establish structural identity.
Caption: Workflow for the comparison of spectroscopic data.
This guide provides a foundational comparison of the spectroscopic data for natural and synthetic this compound. Researchers are encouraged to consult the primary literature for more in-depth information and to inform their own experimental work.
References
Unveiling the Therapeutic Potential of Daphniphyllum Alkaloids: A Comparative Guide to In Vitro and In Vivo Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro findings and in vivo validation of Daphniphyllum alkaloids, supported by experimental data and detailed methodologies. This analysis aims to bridge the gap between preclinical discovery and potential clinical applications of this promising class of natural compounds.
The complex and structurally diverse Daphniphyllum alkaloids, isolated from plants of the Daphniphyllaceae family, have garnered significant attention for their wide range of biological activities.[1][2][3] Over 350 such alkaloids have been identified, with studies revealing their potential as cytotoxic, anti-inflammatory, neuroprotective, and anti-cancer agents.[1][4] However, a critical step in the drug discovery pipeline is the validation of promising in vitro results in robust in vivo models. This guide focuses on two key therapeutic areas where Daphniphyllum compounds have shown notable activity: oncology and anti-inflammatory responses.
Anti-tumor Activity of Dcalycinumine A in Nasopharyngeal Carcinoma
Recent studies have highlighted the potent anti-tumor effects of dcalycinumine A, a novel Daphniphyllum alkaloid, against nasopharyngeal carcinoma (NPC).[2] In vitro investigations have demonstrated its ability to inhibit cancer cell proliferation, migration, and invasion while promoting apoptosis.[2] The validation of these findings in animal models is a crucial step toward its development as a potential therapeutic agent.
Data Presentation: Comparative Efficacy of Dcalycinumine A
The following table summarizes the key parameters for evaluating the anti-tumor activity of dcalycinumine A, comparing the in vitro findings with the corresponding in vivo assessments.
Table 1: Comparison of In Vitro and In Vivo Anti-tumor Activity of Dcalycinumine A against Nasopharyngeal Carcinoma
| Parameter | In Vitro Findings (Nasopharyngeal Carcinoma Cell Lines) | In Vivo Findings (NPC Xenograft Mouse Model) |
| Cytotoxicity | IC50 values against various NPC cell lines (e.g., CNE1, CNE2, HONE1). | Tumor growth inhibition (TGI) at specified doses. |
| Apoptosis Induction | Percentage of apoptotic cells determined by flow cytometry. | Immunohistochemical analysis of apoptotic markers (e.g., cleaved caspase-3) in tumor tissue. |
| Cell Migration & Invasion | Percentage inhibition of cell migration and invasion in Transwell assays. | Reduction in tumor metastasis and invasion. |
| Mechanism of Action | Inhibition of the STAT3 signaling pathway. | Modulation of STAT3 pathway components in tumor lysates. |
Experimental Protocols
A detailed understanding of the methodologies employed is essential for the critical evaluation and replication of research findings.
In Vitro Assays for Anti-tumor Activity:
-
Cell Lines and Culture: Human nasopharyngeal carcinoma cell lines are maintained in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics, and incubated under standard conditions (37°C, 5% CO2).
-
Cell Viability Assay (MTT Assay): NPC cells are seeded in 96-well plates and treated with a range of dcalycinumine A concentrations for 24-72 hours. The metabolic activity of viable cells is quantified by measuring the absorbance of the formazan (B1609692) product. The half-maximal inhibitory concentration (IC50) is then calculated.
-
Apoptosis Analysis (Annexin V/PI Staining): Treated cells are stained with Annexin V-FITC and propidium (B1200493) iodide (PI) and analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Migration and Invasion Assays (Boyden Chamber Assay): The ability of cells to migrate through a porous membrane or invade through a Matrigel-coated membrane is assessed using Transwell inserts. The number of migrated or invaded cells is quantified after a specific incubation period.
In Vivo Validation in an Animal Model:
-
Xenograft Mouse Model: Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously or orthotopically injected with NPC cells to establish tumors.[5]
-
Drug Administration: Once tumors reach a predetermined size, animals are randomized into control and treatment groups. Dcalycinumine A is administered via a suitable route (e.g., intraperitoneal injection) at various doses.
-
Tumor Growth Monitoring: Tumor volume is measured at regular intervals throughout the study.
Signaling Pathway and Experimental Workflow
The anti-tumor activity of dcalycinumine A is reported to be mediated through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key regulator of cancer cell proliferation, survival, and metastasis.[4][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Establishment of a visualized mouse orthotopic xenograft model of nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brassinin inhibits STAT3 signaling pathway through modulation of PIAS-3 and SOCS-3 expression and sensitizes human lung cancer xenograft in nude mice to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3 Signaling Pathway in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for Daphnilongeranin A
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for every novel or rare compound like Daphnilongeranin A may not be readily available, a thorough understanding of a substance's likely chemical properties and adherence to established general disposal guidelines are essential. This document provides a comprehensive guide to the proper disposal of this compound, a natural product isolated from Daphniphyllum longeracemosum, based on its classification as a biologically active alkaloid and general best practices for laboratory waste management.[1]
Disclaimer: Specific, officially mandated disposal instructions for this compound are not extensively documented in publicly available literature. The following procedures are based on general principles for the disposal of research-grade chemicals with potential biological activity. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and review any available Safety Data Sheet (SDS) from the supplier for specific guidance. A formal risk assessment should be conducted before handling and disposal.
Understanding this compound: A Profile
This compound is a complex Daphniphyllum alkaloid.[1] As with many natural products used in research, comprehensive toxicological and environmental impact data may be limited. Therefore, it should be handled with care, assuming it may possess unknown hazards. The precautionary principle dictates treating such compounds as potentially hazardous.
| Property | Information | Source |
| Chemical Name | This compound | General Chemical Databases |
| CAS Number | 874201-05-5 | BioCrick[1] |
| Chemical Class | Daphniphyllum Alkaloid | J Nat Prod. 2006[1] |
| Known Hazards | Data not readily available. Treat as potentially toxic and biologically active. | General Precautionary Principle |
| Physical Form | Likely a solid at room temperature. | Inferred from similar compounds |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste.
Step 1: Consultation and Hazard Assessment
-
Contact EHS: Before beginning any process that will generate this compound waste, contact your institution's Environmental Health and Safety (EHS) department.[2][3] Inform them of your intent to dispose of a novel, biologically active alkaloid.
-
Provide Information: Supply the EHS department with all available information on this compound, including its name, CAS number, and any data from the supplier.
-
Hazard Determination: In the absence of a specific SDS, assume this compound is a hazardous chemical. Your EHS department will provide guidance on classifying it as hazardous waste according to local and national regulations (e.g., Resource Conservation and Recovery Act [RCRA] in the United States).[2]
Step 2: Personal Protective Equipment (PPE)
When handling this compound waste, at a minimum, wear the following personal protective equipment:
-
Safety Goggles: To protect against splashes.
-
Lab Coat: To prevent contamination of personal clothing.
-
Chemically Resistant Gloves: Nitrile gloves are a common choice, but consult your EHS department for specific recommendations.[2]
Step 3: Segregation and Labeling of Waste
Proper segregation and labeling are critical to prevent accidental mixing of incompatible waste streams and to ensure compliant disposal.
-
Waste Stream Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[4] It should be collected as a distinct hazardous chemical waste.
-
Container Selection: Use a chemically resistant, leak-proof container. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable for organic compounds.[4]
-
Content Identification: Clearly label the waste container with the following information:[2][4]
-
The words "Hazardous Waste "
-
Chemical Name: "this compound"
-
CAS Number: "874201-05-5"
-
Approximate Concentration: Indicate the concentration of this compound in the waste.
-
Hazard Warnings: Include precautionary warnings such as "Toxic " and "Caution: Biologically Active Compound ".
-
Step 4: Waste Accumulation and Storage
-
Designated Storage: Store the waste container in a designated, well-ventilated satellite accumulation area (SAA) within the laboratory.[4]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.[4]
-
Secure and Incompatible Materials: Keep the container tightly closed and store it away from incompatible chemicals. Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
Step 5: Final Disposal
-
Professional Disposal: Do not dispose of this compound down the drain or in the regular trash.[2] All disposal must be conducted by a licensed hazardous waste vendor.
-
Arrange Pickup: Coordinate with your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[2]
Experimental Workflow for Disposal
Below is a visual representation of the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
